physicochemical properties of 1-(Cyclopentylamino)propan-2-ol
[1] Executive Summary 1-(Cyclopentylamino)propan-2-ol (CAS: 1604310-61-3 for (2R)-isomer; generic CAS varies by vendor) is a secondary amino alcohol characterized by a cyclopentyl ring attached to a 2-hydroxypropyl amine...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
1-(Cyclopentylamino)propan-2-ol (CAS: 1604310-61-3 for (2R)-isomer; generic CAS varies by vendor) is a secondary amino alcohol characterized by a cyclopentyl ring attached to a 2-hydroxypropyl amine backbone.[1] Structurally, it serves as a lipophilic homolog to the isopropylamino-propanol motifs found in classic beta-adrenergic blockers (e.g., Propranolol, Pindolol).
This monograph details the physicochemical properties, synthetic pathways, and reactivity profile of 1-(Cyclopentylamino)propan-2-ol.[1] It is primarily utilized in medicinal chemistry as a building block to modulate the lipophilicity (LogP) and steric profile of drug candidates, particularly in the optimization of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.
The molecule features a chiral center at the C2 position of the propyl chain.[1] While often supplied as a racemate for early-stage screening, stereospecific synthesis is critical for late-stage pharmaceutical applications due to the distinct binding affinities of enantiomers in biological systems.[1]
The cyclopentyl ring adopts a "envelope" conformation to minimize torsional strain.[1] The secondary amine nitrogen is capable of hydrogen bonding, acting as both a donor and an acceptor, while the hydroxyl group at C2 provides an additional H-bond donor/acceptor site. This dual H-bonding capability makes the molecule self-associative in neat liquid form, influencing its viscosity and boiling point.[1]
Physicochemical Data Profile
The following data represents a synthesis of experimental values from homologous series and predicted computational models (ACD/Labs, ChemAxon) where specific experimental data is proprietary.
The industrial standard for synthesizing 1-(Cyclopentylamino)propan-2-ol involves the regioselective ring-opening of propylene oxide by cyclopentylamine.[1] This pathway is preferred due to its atom economy and lack of by-products.[1]
Synthesis Workflow (Graphviz)
The following diagram illustrates the SN2 reaction mechanism where the nucleophilic amine attacks the less hindered carbon of the epoxide.
Figure 1: Regioselective synthesis via nucleophilic epoxide ring opening.
Slowly add Propylene Oxide dropwise while maintaining temperature < 40°C (Exothermic reaction).[1]
Stir for 4–6 hours at ambient temperature.
Reflux for 1 hour to ensure completion.
Purification: Vacuum distillation is required to remove unreacted amine and trace regioisomers.[1]
Yield: Typically >85%.
Chemical Reactivity & Functionalization[1][8][9]
As a bifunctional molecule containing both a secondary amine and a secondary alcohol, 1-(Cyclopentylamino)propan-2-ol exhibits versatile reactivity.
Key Reaction Pathways[1]
Reaction Type
Target Functional Group
Reagent
Product Class
N-Alkylation
Secondary Amine
Alkyl Halide / Base
Tertiary Amine (Drug Intermediate)
N-Acylation
Secondary Amine
Acid Chloride
Amide
O-Acylation
Secondary Alcohol
Anhydride
Ester
Oxidation
Secondary Alcohol
Jones Reagent / Swern
Aminoketone (Unstable)
Reactivity Logic Diagram
Figure 2: Functionalization pathways for library synthesis.[1]
Pharmaceutical Applications
Pharmacophore Modulation
The cyclopentyl group is often employed as a bioisostere for isopropyl or tert-butyl groups.[1]
Lipophilicity Tuning: Replacing an isopropyl group with a cyclopentyl group increases LogP by approximately 0.5–0.7 units, enhancing blood-brain barrier (BBB) permeability.[1]
Steric Fit: The cyclopentyl ring provides a larger hydrophobic surface area, potentially improving Van der Waals interactions within a receptor binding pocket (e.g., Beta-adrenergic receptors, 5-HT receptors).[1]
Therapeutic Areas[1]
Cardiovascular: Potential intermediate for novel beta-blockers where extended duration of action is required (via increased lipophilicity).[1]
Neurology: Synthesis of CNS-active agents targeting dopamine or serotonin receptors.[1]
Kinase Inhibition: The amino-alcohol motif serves as a linker in ATP-competitive kinase inhibitors.[1]
The 1-(Cyclopentylamino)propan-2-ol Scaffold: A Paradigm Shift from Adrenergic Modulation to State-Dependent Ion Channel Blockade
Executive Summary The 1-amino-3-aryloxy-propan-2-ol structural motif is one of the most historically significant pharmacophores in medicinal chemistry, serving as the foundational backbone for the -adrenergic receptor an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-amino-3-aryloxy-propan-2-ol structural motif is one of the most historically significant pharmacophores in medicinal chemistry, serving as the foundational backbone for the
-adrenergic receptor antagonists (beta-blockers) developed in the late 20th century. However, recent advances in structural pharmacology have demonstrated that substituting the traditional isopropyl or tert-butyl amine groups with a cyclopentylamino moiety fundamentally alters the scaffold's interactome.
The 1-(cyclopentylamino)propan-2-ol derivative class has recently emerged from the shadows of cardiovascular pharmacology to become a leading structural class in neuropharmacology. Most notably, the discovery of C2230 [1]—a preferential use- and state-dependent CaV2.2 channel blocker—has positioned this scaffold as a breakthrough candidate for non-opioid chronic pain management. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and highly validated experimental protocols for synthesizing and evaluating 1-(cyclopentylamino)propan-2-ol derivatives.
Structural Pharmacology & Rational Design
The Role of the Cyclopentyl Moiety
In classic aryloxypropanolamines (e.g., propranolol, penbutolol), the secondary amine is typically substituted with an isopropyl or tert-butyl group to fit the hydrophobic pocket of
-adrenergic receptors [2]. Replacing these acyclic branched alkanes with a cyclopentyl ring introduces three critical physicochemical changes:
Conformational Restriction: The cyclopentyl ring restricts the rotational degrees of freedom around the nitrogen atom, locking the pharmacophore into a geometry that preferentially binds to the inactivated state of voltage-gated ion channels.
Increased Lipophilicity: The addition of the cyclic hydrocarbon increases the overall LogP of the molecule, enhancing blood-brain barrier (BBB) permeability—a historical limitation for peptide-based CaV2.2 blockers like Ziconotide [3].
Steric Bulk Distribution: The planar-like pseudo-rotation of the cyclopentyl group allows it to wedge into allosteric binding sites that are inaccessible to the rigid, spherical bulk of a tert-butyl group.
Quantitative SAR Comparison
The following table summarizes the divergent pharmacological profiles driven by amine substitution on the standard 1-aryloxy-propan-2-ol backbone.
Amine Substituent
Representative Compound
Primary Target
LogP (Est.)
BBB Permeability
Target State Preference
Isopropyl
Propranolol
/ Adrenergic
3.4
Moderate
Resting State (GPCR)
tert-Butyl
Penbutolol
/ Adrenergic
3.8
Moderate
Resting State (GPCR)
Cyclopentyl
C2230
CaV2.2 (N-type Calcium)
4.2
High
Inactivated State (-50 mV)
Case Study 1:
-Adrenergic Receptor Modulation
While the cyclopentyl substitution shifts primary affinity toward ion channels in certain aryloxy derivatives, specific 1-(cyclopentylamino)propan-2-ol analogs remain potent
-selective adrenergic agonists. By tuning the aryl headgroup (e.g., using conformationally restricted catecholamine analogs), the cyclopentyl group anchors the molecule deep within the orthosteric site of the AR, stabilizing the active conformation of the Gs-protein coupled receptor [4].
Figure 1: Signal transduction pathway of
-adrenergic activation by cyclopentylamino derivatives.
Case Study 2: State-Dependent CaV2.2 Blockade (The C2230 Breakthrough)
The most significant recent advancement for this scaffold is C2230 (1-(2-tert-butyl-4-methoxyphenoxy)-3-(cyclopentylamino)propan-2-ol) [5]. Published in the Journal of Clinical Investigation (2024/2025), C2230 was identified as a preferential use- and state-dependent inhibitor of N-type voltage-gated calcium channels (CaV2.2) [6].
The Causality of State-Dependence
Why is state-dependence critical? Chronic pain is characterized by the hyperexcitability of nociceptive neurons. Traditional blockers inhibit channels indiscriminately, leading to severe side effects (e.g., motor impairment, cardiovascular collapse). C2230 preferentially binds to CaV2.2 channels when they are in the inactivated state (which occurs frequently during high-frequency firing in pain states) rather than the resting state.
At a normal resting membrane potential (-80 mV), C2230 exhibits low affinity, sparing normal neurotransmission. At depolarized potentials (-50 mV) typical of injured, hyperexcitable neurons, the cyclopentyl group perfectly complements the altered conformation of the channel's pore, trapping it in the inactivated state [7].
Figure 2: State-dependent blockade of CaV2.2 by C2230, targeting hyperexcitable neurons.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating workflows for synthesizing the scaffold and validating its state-dependent electrophysiology.
Protocol 1: Synthesis of 1-Aryloxy-3-(cyclopentylamino)propan-2-ol Derivatives
Causality Check: The epoxide ring-opening reaction is chosen because it inherently preserves the stereocenter if a chiral epoxide (e.g., (S)- or (R)-epichlorohydrin) is used during the precursor synthesis, which is critical since enantiomers often exhibit vastly different channel affinities.
Step-by-Step Procedure:
Epoxide Formation: React the desired phenol (e.g., 2-tert-butyl-4-methoxyphenol) with epichlorohydrin in the presence of anhydrous
and reflux in acetone for 12 hours to yield the 1-aryloxy-2,3-epoxypropane intermediate.
Ring Opening: Dissolve the purified epoxide (1.0 eq) in absolute ethanol. Add cyclopentylamine (3.0 eq) dropwise at room temperature.
Reflux: Heat the mixture to 60°C for 15 hours. The excess cyclopentylamine prevents unwanted dimerization (tertiary amine formation).
Purification: Evaporate the solvent under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the racemic 1-(cyclopentylamino)propan-2-ol derivative.
Chiral Resolution: Separate the (2R) and (2S) enantiomers using chiral semi-preparative HPLC (e.g., ChiralPak IC column, isocratic elution with 20% 0.1% ethylenediamine in propan-2-ol / 80% hexane).
Protocol 2: Electrophysiological Validation of State-Dependent Blockade
Causality Check: To prove that the drug targets hyperexcitable neurons, we must measure channel inhibition at two different holding potentials (
). A self-validating system requires a rundown control to ensure that current loss is due to the drug, not cell degradation.
Step-by-Step Procedure:
Cell Preparation: Culture HEK293T cells and transiently transfect them with human CaV2.2 (
), , and subunits using Lipofectamine.
Whole-Cell Patch-Clamp Setup: Use an intracellular solution containing (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 4 MgATP (pH 7.2). Extracellular solution: 150 TEA-Cl, 10 BaCl2, 10 HEPES (pH 7.4). Barium is used as the charge carrier to prevent calcium-dependent inactivation.
Baseline Recording (Rundown Control): Apply a test pulse to +10 mV every 10 seconds. Record for 3 minutes to establish a stable baseline.
Resting State Protocol (
= -80 mV): Hold the cell at -80 mV. Perfuse the cyclopentylamino derivative (e.g., 5 M C2230). Measure the steady-state current block.
Inactivated State Protocol (
= -50 mV): Wash out the drug. Change the holding potential to -50 mV (partially inactivating the channels). Re-apply the drug.
Data Analysis: Calculate the
at both holding potentials. A valid state-dependent blocker will show a significantly lower (higher potency) at -50 mV compared to -80 mV.
Future Perspectives
The 1-(cyclopentylamino)propan-2-ol scaffold represents a highly tunable chemical space. Beyond CaV2.2 and
-adrenergic receptors, recent patent literature suggests this structural motif is being actively investigated for the treatment of ferroptosis-related disorders (via tetrahydropyrido-pyrimidin derivatives) [8] and as adenosine A1 receptor agonists [9]. By understanding the unique stereoelectronic properties imparted by the cyclopentyl ring, drug developers can continue to repurpose this classic backbone for next-generation therapeutics.
References
Tang, C., et al. "C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models." Journal of Clinical Investigation, 135(4):e177429 (2025). [Link]
Ruschig, H., et al. "Potentiation of drug response (Penbutolol).
Kutzsche, J., et al. "Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders." MDPI, (2024).[Link]
The Board of Trustees of the Leland Stanford Junior University. "Beta-2 selective adrenergic receptor agonists." WO2019112913A1 (2019).
IUPHAR/BPS Guide to PHARMACOLOGY. "Ligand page: C2230 (Ligand ID: 14011)." Guide to Pharmacology Database.[Link]
Tang, C., et al. "C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models." JCI (2024).[Link]
Khanna, R., et al. "Recovery of Cav2.2 channels inhibition by RD2 is favoured at more negative membrane potentials." ResearchGate (2024).[Link]
"Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-rel
Inotek Pharmaceuticals Corporation. "Purine derivatives as adenosine A1 receptor agonists and methods of use thereof.
Foundational
The Substituted Amino Alcohol Scaffold: A Privileged Framework for Diverse Therapeutic Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Versatility of the Amino Alcohol Motif Substituted amino alcohols represent a cornerstone of medicina...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Amino Alcohol Motif
Substituted amino alcohols represent a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products and clinically significant pharmaceuticals.[1] Their prevalence stems from their inherent bifunctionality—containing both an amine and a hydroxyl group—and often, a chiral center that is critical for selective biological activity. This stereochemical feature allows for precise three-dimensional interactions with biological targets like enzymes and receptors, which is fundamental to the efficacy and safety of many drugs.[1]
The β-amino alcohol moiety, in particular, is a privileged structural motif found in numerous blockbuster drugs, including the β-blocker propranolol and the bronchodilator salbutamol.[2] The synthetic accessibility of these compounds, often starting from the abundant chiral pool of natural amino acids, further enhances their value as indispensable building blocks in drug discovery.[1][3] This guide provides an in-depth exploration of the key therapeutic targets modulated by this versatile scaffold, moving from well-established receptor families to emerging and novel molecular targets. We will delve into the mechanistic rationale behind their activity, present quantitative data, and outline validated experimental protocols for target validation and compound screening.
Part I: Foundational Targets: Modulating G-Protein Coupled Receptors (GPCRs)
GPCRs are the most successful class of drug targets, and substituted amino alcohols have a rich history of modulating two major families: Adrenergic and Muscarinic receptors.
Adrenergic Receptors: The Canonical Target for β-Blockers
The most prominent therapeutic application of amino alcohols is the antagonism of β-adrenergic receptors. Beta-blockers are a class of medications widely used to manage cardiovascular conditions like hypertension, angina, and abnormal heart rhythms.[4] They function as competitive antagonists, blocking the receptor sites for the endogenous catecholamines epinephrine and norepinephrine.[4][5]
Mechanism & Scientific Rationale:
β-adrenergic receptors (β1, β2, and β3) are coupled to a stimulatory G-protein (Gs).[5] Upon activation by an agonist, Gs activates the enzyme adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5] Increased cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels in cardiac cells.[5] This signaling cascade leads to increased heart rate (chronotropy), contractility (inotropy), and electrical conduction velocity.[5]
Substituted amino alcohols designed as β-blockers competitively bind to these receptors, preventing the binding of endogenous catecholamines and thereby inhibiting this downstream signaling.[5] This sympatholytic action reduces cardiac workload and oxygen demand, which is the basis for their therapeutic effects.[4] The structural features of these molecules, such as a bulky N-alkyl substituent and an aryloxypropanolamine core, are crucial for potent antagonism. The stereochemistry is also vital, with the (S)-enantiomer typically being significantly more active.[6]
Subtype Selectivity:
The development of β-blockers has evolved from non-selective agents (blocking both β1 and β2) to cardioselective agents that preferentially block β1 receptors, which are predominant in the heart.[5][7] This selectivity, often achieved by specific substitutions on the aromatic ring, minimizes side effects like bronchospasm that can be caused by blocking β2 receptors in the lungs.[6][7]
Table 1: Representative Substituted Amino Alcohols as β-Adrenergic Antagonists
Diagram 1: β-Adrenergic Receptor Signaling and Inhibition
Caption: Inhibition of β-adrenergic signaling by an amino alcohol antagonist.
Experimental Protocol: Radioligand Competitive Binding Assay
This protocol determines the affinity (Ki) of a test compound for a specific receptor subtype.
Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human β1-AR).
Reaction Mixture: In a 96-well plate, combine:
Membrane homogenate (typically 5-20 µg of protein).
A fixed concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol).
Varying concentrations of the unlabeled test amino alcohol compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Muscarinic Acetylcholine Receptors: Antagonism for Parasympathetic Control
Amino alcohol esters and related structures are classic muscarinic receptor antagonists, also known as anticholinergics.[8][9] These agents competitively block the effects of acetylcholine (ACh) at muscarinic receptors, which are central to the parasympathetic nervous system's "rest-and-digest" functions.[8][10]
Mechanism & Scientific Rationale:
Muscarinic receptors (M1-M5) are GPCRs that mediate parasympathetic responses, including decreased heart rate, smooth muscle contraction (in the gut, bladder, and airways), and glandular secretion.[11] For example, M3 receptors on airway smooth muscle mediate bronchoconstriction.[12] By competitively blocking these receptors, amino alcohol-based antagonists inhibit these actions.[8] This is therapeutically useful in conditions like chronic obstructive pulmonary disease (COPD), where inhaled antagonists like tiotropium reduce bronchoconstriction by blocking M3 receptors.[13]
Subtype Selectivity:
A significant challenge has been developing subtype-selective muscarinic antagonists due to the high homology in their binding sites.[13] Non-selective agents can lead to side effects; for instance, blocking cardiac M2 receptors can cause tachycardia.[13] However, structure-guided design, exploiting minor differences in receptor structure, has led to the development of antagonists with improved selectivity for M3 over M2, enhancing their therapeutic window.[13] Some compounds also exhibit "kinetic selectivity," dissociating much more slowly from M3 than from M2 receptors, leading to a functionally selective and prolonged effect.[12]
Diagram 2: Muscarinic Receptor Antagonism at the Neuroeffector Junction
Caption: Competitive blockade of M3 receptors by an amino alcohol antagonist.
Part II: Emerging & Potential Therapeutic Targets
Beyond classic GPCRs, the chemical diversity of substituted amino alcohols allows them to interact with a growing list of other important protein families.
Ion Channels: Voltage-Gated Calcium Channel Blockade
Certain lipophilic substituted amino alcohols have been identified as blockers of voltage-gated calcium channels (VGCCs).[14] These channels are critical for various physiological processes, including neurotransmitter release, muscle contraction, and hormone secretion. Drugs that block these channels are used to treat hypertension, angina, and arrhythmias.[15]
Scientific Rationale:
Novel amino alcohol structures, distinct from traditional calcium channel blockers like dihydropyridines, have shown potent inhibitory activity.[14] For example, analogs of vesamicol were found to inhibit depolarization-induced calcium influx in neuronal cells with IC50 values in the low micromolar range.[14] Structure-activity relationship (SAR) studies revealed that an electron-withdrawing substituent on the phenyl ring was a key element for activity.[14] This provides a new chemical scaffold for developing novel calcium channel antagonists with potentially different subtype selectivities or pharmacokinetic profiles.[14]
Table 2: Example Amino Alcohols with Calcium Channel Blocking Activity
Experimental Protocol: Automated Patch-Clamp Electrophysiology for Screening
This high-throughput method allows for rapid screening of compounds on ion channel function.
Cell Preparation: Use a cell line stably expressing the target VGCC subtype (e.g., Cav1.2). Harvest cells and prepare a single-cell suspension.
System Setup: Load the cell suspension, intracellular solution, and extracellular solution into the automated patch-clamp system (e.g., a QPatch or Patchliner). Test compounds are loaded onto a separate plate.
Seal Formation: The system automatically achieves high-resistance (giga-ohm) seals between individual cells and the microfluidic recording chip.
Whole-Cell Configuration: A pulse of suction is applied to rupture the cell membrane under the pipette, achieving the whole-cell recording configuration.
Voltage Protocol & Baseline: Apply a voltage-step protocol to elicit an inward calcium current. Record a stable baseline current for several sweeps.
Compound Application: The system perfuses the test amino alcohol compound over the cell at a defined concentration.
Effect Measurement: Continue applying the voltage protocol and record the current in the presence of the compound.
Washout: Perfuse with the control extracellular solution to see if the effect is reversible.
Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration and generate a dose-response curve to determine the IC50.
The reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft is mediated by specific transporter proteins (SERT, NET, and DAT). Inhibition of these transporters is a primary mechanism for treating depression and other mood disorders.[17] Substituted amino alcohols and their esters have been developed as potent and selective inhibitors of these transporters.[18][19]
Scientific Rationale:
By blocking one or more of these transporters, a drug increases the concentration and duration of the respective neurotransmitter(s) in the synapse, enhancing neurotransmission.[17] For example, alaproclate, an ester of a substituted phenethyl alcohol, is a selective serotonin reuptake inhibitor (SSRI).[18] The structure-activity relationships of these compounds allow for fine-tuning of their selectivity, leading to drugs that are SSRIs, norepinephrine reuptake inhibitors (NRIs), or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[18][19]
Diagram 3: Workflow for Neurotransmitter Uptake Assay
Caption: High-level workflow for a synaptosomal neurotransmitter uptake assay.
Enzymes as Therapeutic Targets
The amino alcohol scaffold has proven effective in modulating the activity of various enzymes implicated in a range of diseases.
Scientific Rationale:
The specific geometry and hydrogen-bonding capabilities of the amino and hydroxyl groups allow these molecules to fit into the active sites of enzymes, either inhibiting or, in some cases, activating them.
Topoisomerase I Inhibition: Carbazole amino alcohols have been designed as anticancer agents that act as Topoisomerase I poisons. They stabilize the enzyme-DNA cleavage complex, leading to single-strand DNA damage, cell-cycle arrest, and apoptosis in tumor cells.[20]
Cholinesterase Inhibition: In the context of Alzheimer's disease, chiral amino alcohols have been synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters crucial for memory.[21]
Antifungal Activity: A novel class of L-amino alcohol derivatives has shown broad-spectrum antifungal activity by inhibiting fungal CYP51 (lanosterol 14α-demethylase), an essential enzyme in ergosterol biosynthesis.[22]
Anti-tubercular Activity: β-amino alcohols have been identified as specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, which are potential targets for treating tuberculosis.[23]
Carbonic Anhydrase Activation: In contrast to inhibition, certain amino alcohol derivatives have been found to be activators of human carbonic anhydrase isoforms, which could have applications in conditions requiring enhanced enzyme activity.[24]
Table 3: Summary of Enzyme Targets for Substituted Amino Alcohols
Part III: Novel Frontiers and Unconventional Mechanisms
Research continues to uncover new biological activities for substituted amino alcohols, targeting complex pathways and parasite-specific processes.
Induction of Apoptosis in Cancer
A significant body of research points to the anticancer properties of various substituted amino alcohols that induce programmed cell death, or apoptosis.[25][26]
Scientific Rationale:
While some compounds may act on a specific target like Topoisomerase I, others, such as derivatives of the natural product eugenol or synthetic quinoxalines, reduce cancer cell viability and trigger apoptosis through mechanisms that may be multifactorial.[25][26] These compounds have been shown to induce both early and late-stage apoptosis in various cancer cell lines, including colon (Ht-29) and lung (A549) cancer cells.[25][26] Importantly, some of the most potent molecules display low toxicity towards non-cancerous cells, highlighting their therapeutic potential.[26]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay via Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Cell Culture & Treatment: Plate cancer cells (e.g., HeLa, A549) and allow them to adhere. Treat cells with various concentrations of the test amino alcohol compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control (e.g., staurosporine).
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
Healthy cells: Annexin V negative, PI negative.
Early apoptotic cells: Annexin V positive, PI negative.
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.
Aryl amino alcohols, including the historic antimalarial quinine and synthetic drugs like mefloquine and lumefantrine, are a critical class of therapeutics for malaria.[24][27]
Scientific Rationale:
These drugs target a process unique to the malaria parasite. Inside its digestive vacuole, the parasite breaks down host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Aryl amino alcohols are thought to accumulate in the acidic vacuole and interfere with this detoxification pathway by capping the growing hemozoin crystal, leading to a buildup of toxic heme and parasite death.[24][27] The presence of both the aromatic moiety and the amino alcohol functional group is considered essential for this activity.[24]
Conclusion and Future Outlook
The substituted amino alcohol scaffold demonstrates remarkable therapeutic versatility, successfully targeting a wide spectrum of proteins including GPCRs, ion channels, transporters, and enzymes. Its proven success in established drug classes like β-blockers continues to inspire new applications in oncology, neurodegenerative disease, and infectious disease.
The future of drug development with this scaffold lies in several key areas. First, the application of structure-based drug design and computational modeling will be crucial for developing next-generation compounds with exquisite subtype selectivity for known targets, thereby improving efficacy and reducing side effects. Second, phenotypic screening of diverse amino alcohol libraries will likely uncover novel biological activities and identify entirely new therapeutic targets. Finally, exploring their use as chiral ligands and catalysts in asymmetric synthesis will continue to empower the broader field of medicinal chemistry.[3] The simple yet powerful amino alcohol motif is set to remain a privileged and highly productive framework in the ongoing quest for new medicines.
References
SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]
Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO. [Link]
Inhibitors of neuronal monoamine uptake. 2. Selective inhibition of 5-hydroxytryptamine uptake by alpha-amino acid esters of phenethyl alcohols. PubMed. [Link]
Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. [Link]
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. [Link]
CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. CHEM21. [Link]
Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. [Link]
Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I. PubMed. [Link]
Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Mayo Clinic. [Link]
Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PMC. [Link]
Muscarinic Receptor Agonists and Antagonists. PMC - NIH. [Link]
the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. [Link]
Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. PubMed. [Link]
Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed. [Link]
Aminoalcohol – Knowledge and References. Taylor & Francis. [Link]
Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. ResearchGate. [Link]
Synthesis, characterization and anticancer activities of Zn 2+ , Cu 2+ , Co 2+ and Ni 2+ complexes involving chiral amino alcohols. RSC Publishing. [Link]
Inhibitors of neuronal monoamine uptake. 2. Selective inhibition of 5-hydroxytryptamine uptake by .alpha.-amino acid esters of phenethyl alcohols. Journal of Medicinal Chemistry. [Link]
Structure-activity study and analgesic efficacy of amino acid derivatives as N-type calcium channel blockers. PubMed. [Link]
The Cyclopentyl Pharmacophore: A Technical Guide to Conformational Restriction and Metabolic Optimization in Drug Discovery
Executive Summary In modern drug discovery, the architectural selection of ring systems is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The cyclopentane carbocyclic ring system has...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the architectural selection of ring systems is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The cyclopentane carbocyclic ring system has emerged as a highly privileged scaffold[1]. Adopting an "envelope" conformation to minimize torsional strain, the cyclopentyl ring provides an optimal balance of structural rigidity and flexibility, allowing it to efficiently occupy hydrophobic pockets within target proteins[2].
This technical whitepaper explores the mechanistic rationale behind utilizing cyclopentyl scaffolds, reviews landmark FDA-approved compounds, and provides a self-validating experimental workflow for assessing the metabolic vulnerabilities inherent to this functional group.
Mechanistic Rationale for Cyclopentyl Scaffolds
The selection of a cyclopentyl ring over acyclic or alternative cyclic structures (e.g., cyclohexyl) is rarely arbitrary; it is driven by specific physicochemical and spatial requirements:
Conformational Restriction & Entropy: Acyclic aliphatic chains suffer from high conformational flexibility, leading to a significant entropic penalty upon binding to a target receptor. The cyclopentyl ring restricts this flexibility, locking the molecule into a bioactive conformation while maintaining enough puckering (the "envelope" state) to adapt to micro-variations in the binding pocket[2].
Bioisosterism & Scaffold Mimicry: In nucleoside analogues and ATP-competitive inhibitors, the cyclopentyl ring frequently serves as a bioisostere for the ribose sugar. By replacing the oxygen-containing furanose ring with a carbocyclic cyclopentane, medicinal chemists can prevent enzymatic cleavage of the glycosidic bond, drastically improving the drug's in vivo stability[3].
Metabolic Vulnerability & Isotopic Tuning: A known liability of the cyclopentyl ring is its susceptibility to cytochrome P450 (CYP)-mediated oxidation, typically at the sp³ hybridized 2- or 3-positions[4]. To circumvent this, modern drug design employs deuteration. Replacing specific hydrogen atoms with deuterium leverages the kinetic isotope effect—the C-D bond is significantly stronger than the C-H bond, which slows the rate of oxidative metabolism without altering the molecule's spatial geometry[5].
FDA-Approved Cyclopentyl-Containing Therapeutics
The versatility of the cyclopentyl group is demonstrated by its presence across diverse therapeutic areas, from oncology to virology. Table 1 summarizes key quantitative and structural data for prominent approved drugs.
To understand the pharmacodynamic impact of the cyclopentyl ring in kinase inhibitors, we must examine the target pathway. Ruxolitinib and its deuterated analog, deuruxolitinib, exert their therapeutic effects by competitively binding to the ATP-binding pocket of Janus kinases (JAK1/2). The cyclopentyl ring is crucial for anchoring the drug deeply within the hydrophobic cleft of the kinase, thereby halting the downstream phosphorylation of STAT proteins.
Figure 1: JAK-STAT signaling pathway and the inhibitory action of ruxolitinib/deuruxolitinib.
Because the sp³ carbons of the cyclopentyl ring are highly prone to hydroxylation by hepatic enzymes[4], assessing metabolic stability is a mandatory step in lead optimization. The following In Vitro Human Liver Microsome (HLM) Stability Assay is designed as a self-validating system to ensure data integrity and trustworthiness.
System Validation Controls (Causality & Logic)
Negative Control (Minus-NADPH): CYP450 enzymes require NADPH as an obligate electron donor. By running a parallel incubation without NADPH, we can definitively prove that any observed compound degradation is due to enzymatic metabolism rather than chemical instability in the buffer.
Positive Control (Verapamil): A known high-clearance drug is included to validate the enzymatic viability of the specific HLM batch. If Verapamil does not degrade rapidly, the microsomes are inactive, and the assay must be rejected.
Step-by-Step Methodology
Reagent Preparation:
Thaw HLMs on ice to prevent premature denaturation of the CYP enzymes.
Prepare a 10 mM stock of the cyclopentyl-containing test compound in DMSO.
Dilute the stock to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: The final DMSO concentration must be kept below 0.1% to prevent solvent-induced inhibition of CYP450 enzymes.
Incubation Setup:
In a 96-well plate, combine the test compound with HLMs to achieve a final protein concentration of 0.5 mg/mL.
Set up parallel wells for the positive control (1 µM Verapamil) and the negative control (test compound, but no NADPH will be added).
Reaction Initiation:
Pre-incubate the plate at 37°C for 5 minutes to reach physiological temperature.
Initiate the reaction by adding NADPH to a final concentration of 1 mM (except in the negative control wells).
Time-Course Sampling & Quenching:
At designated time points (t = 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly precipitates the proteins, halting all enzymatic activity at the exact time point. The internal standard corrects for any volumetric or ionization variances during subsequent mass spectrometry.
Sample Processing:
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to compact the precipitated proteins into a tight pellet.
Transfer the clear supernatant to a clean plate for analysis.
LC-MS/MS Quantification & Data Analysis:
Quantify the ratio of the parent compound peak area to the internal standard peak area.
Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression yields the elimination rate constant (
).
Calculate the half-life (
) and intrinsic clearance ().
Workflow Visualization
Figure 2: Step-by-step workflow for in vitro human liver microsome (HLM) metabolic stability assay.
References
2024 Novel Small Molecule FDA Drug Approvals - Drug Hunter. Drug Hunter.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ6y4aNiJTyS3gNeGW2tTv2xZeMeR3YUJ1DN2BLUfh1Ipx-iEk2qXY3PfOQwLvBMu1zEdUu_fKrnRRgH0161wXdnH6lVMVdMnuD8pj0qUHDkwqala4zk1Aw9B7w3EypUyp8VsYxuphV0SOeWmnUDSw8ePLNZfaL_v6qyU_Jrzem-6819oGDaQ=]
Cyclopentane Derivatives in Drug Discovery - PharmaBlock. PharmaBlock.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrtjZq6usBCE3n7eLrMT8AqQq2fsu0yyxaodnwkQmBhTTF2k28PjD4eveXKvRMpUQHWCpW1T1t-jKzj7GJOBqBobJkAEaOg7jzhqkv4_Fjs2Sl6ihbUj7SXx44H8LGYIGEz17bcV-_8Ybi6QRI]
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnYHRfbeG_jILEytaHs4BcGBdUGAOWTtcjJWhltX5li_nLCsKuODjfQj13RavoYkXodGDva5maPdMlIe2AaipS8RhhtZ_fBlWuZ7cMGXhrsV4TF0FmfNlldtZO0SfyuDG4b8vi7X0ID7YXGeU=]
A Concise Review on Novel Drugs Applied in Treatment of Alopecia. International Journal of Pharmaceutical Research and Applications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdUmcSUZ-FK6QKv-EUN3rxOjsKogRlfnlZ1H35IwAQXishyCjc_ZIFfy_FO92KsouaggLx_OoaiLoyyMtsnp0XL3KrwubbMkmEyY6QYGOdBTRcTo1KcN2h7nVgGRPIovKc0YBbIPmjNJFUXXogFyqcGReIxXKms_d_AYbk01U3R4Fbc1H-T-MzA_KRC-wbF2HKskLGWPzuVHJgLpITKZ5qSBxxFWvRmF8vrvRRl1v81nizCGCLdQ==]
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5OR06-hBce1WIGiyw_a4LqN0kmhmXncEGoljHHjFpbXCRpmnLozoUDjzK13c2AW8hybbbNIIn0LERdVpvZQ09iaYYUhVwnWSJKZffH5NWnuaYczVZuXTpAvfcVqERphxKt3-PZCVBRJvYUJcAb5wpaao3NIHfjDHV6Eu8dBc1C_ke2IABPYpphoa7fkfGLyNztS4NXnO_vu3rBEQ-X5hyQwoOjLD5Z87ZF1umruWFam3go80YgmI4sw0bp6f_q3LXFMj3T52dnsdSWB_Y5GO6TN68DhX7jfsgK6nY3HBeEPlsl460czcD2ifZ9n-ECj1-NN-omxT5MKXjYWwjZNTa_KjJotsanZRJIw-yKecuwno=]
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Technical Whitepaper: Safety & Toxicity Profile of 1-(Cyclopentylamino)propan-2-ol
The following technical guide provides a comprehensive safety and toxicity profile for 1-(Cyclopentylamino)propan-2-ol . Executive Summary 1-(Cyclopentylamino)propan-2-ol (CAS: Generic 1604310-61-3 for (R)-isomer) is a s...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive safety and toxicity profile for 1-(Cyclopentylamino)propan-2-ol .
Executive Summary
1-(Cyclopentylamino)propan-2-ol (CAS: Generic 1604310-61-3 for (R)-isomer) is a secondary amino alcohol primarily utilized as a chiral building block in the synthesis of pharmaceutical agents, particularly beta-adrenergic receptor antagonists (beta-blockers) and other CNS-active compounds.
Its toxicological profile is dominated by its basic amine functionality and lipophilic cyclopentyl moiety . While specific experimental data for this niche intermediate is limited in public registries, a robust safety assessment can be derived via Read-Across from structurally homologous compounds (e.g., Cyclopentylamine, 1-Amino-2-propanol) and Quantitative Structure-Activity Relationship (QSAR) modeling.
Key Hazard Classifications (Predicted):
Skin/Eye Corrosion: Category 1B/2 (Severe Irritant due to pKa ~10.5).
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the physicochemical nature of this molecule is the first step in predicting its bioavailability and environmental fate.
Property
Value / Description
Source/Rationale
Chemical Name
1-(Cyclopentylamino)propan-2-ol
IUPAC
CAS Number
1604310-61-3 (R-isomer); 1604408-83-4 (S-isomer)
Chemical Registries
Molecular Formula
C₈H₁₇NO
Calculated
Molecular Weight
143.23 g/mol
Calculated
Structure
Secondary amine with a 2-hydroxypropyl chain and a cyclopentyl ring.
Structural Analysis
Physical State
Viscous liquid or low-melting solid (hygroscopic).
Analogous amino alcohols
pKa (Predicted)
10.2 – 10.8 (Basic)
Amine group basicity
LogP (Octanol/Water)
~1.2 – 1.6
Cyclopentyl lipophilicity
Solubility
Soluble in water, ethanol, DMSO.
Polar -OH and -NH groups
Toxicological Profile
Mechanism of Toxicity
The toxicity of 1-(Cyclopentylamino)propan-2-ol is driven by two core mechanisms:
Local pH Effects: As a secondary amine, the compound is sufficiently basic to cause saponification of membrane lipids upon contact, leading to tissue necrosis or severe irritation (Chemical Burns).
Membrane Disruption: The lipophilic cyclopentyl ring facilitates penetration through the stratum corneum and cell membranes, potentially increasing systemic absorption compared to simpler amino alcohols like ethanolamine.
Acute Toxicity (Derived via Read-Across)
Oral (Rat): Predicted LD50: 500 – 2000 mg/kg .
Basis: Cyclopentylamine (LD50 ~670 mg/kg) and 1-amino-2-propanol (LD50 ~4000 mg/kg). The hybrid structure suggests intermediate toxicity.
Dermal (Rabbit): Predicted LD50: > 1000 mg/kg .
Risk:[1][2] High risk of corrosive injury rather than systemic lethality at lower doses.
Inhalation: High vapor concentrations (if heated) will cause severe respiratory tract irritation (burning sensation, cough, laryngitis).
Genotoxicity & Mutagenicity
Ames Test (Salmonella typhimurium): Likely Negative .
Rationale: Simple aliphatic amino alcohols are generally non-mutagenic.
Critical Caveat: If synthesized via propylene oxide and cyclopentylamine, trace amounts of unreacted propylene oxide (a known carcinogen) may be present. Rigorous GC-MS impurity profiling is required.
Metabolic Fate
The metabolic pathway is predicted to follow standard amine oxidation and dealkylation routes.
Figure 1: Predicted Metabolic Pathway
The compound likely undergoes N-dealkylation (yielding cyclopentylamine) or hydroxylation of the cyclopentyl ring.
Caption: Predicted Phase I and Phase II metabolic biotransformations involving ring hydroxylation and N-dealkylation.
Occupational Safety & Handling Protocols
Exposure Controls
Due to the lack of a specific Occupational Exposure Limit (OEL), the Generic Exposure Band for corrosive amines should be applied.
Recommended OEL (Internal): 5 ppm (TWA 8-hr).
Engineering Controls: Fume hood is mandatory . Do not handle on an open benchtop.
Personal Protective Equipment (PPE) Matrix
Eye/Face: Chemical splash goggles + Face shield (if pouring > 100mL). Standard safety glasses are insufficient due to corrosive vapors.
In Vitro Irritation Screen (Reconstructed Human Epidermis)
Objective: Confirm "Corrosive" vs. "Irritant" classification without animal testing (OECD 431/439).
Figure 2: Safety Screening Workflow
Caption: Decision tree for classifying skin corrosion potential using physicochemical properties and in vitro methods.
Environmental Fate
Aquatic Toxicity: Amines are generally toxic to algae due to cell wall disruption.
Predicted EC50 (Algae): 10 – 100 mg/L.
Biodegradability: Expected to be Readily Biodegradable . The aliphatic chain and simple ring structure are susceptible to microbial oxidation.
Bioaccumulation: Low potential (LogP < 3).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21741842 (Analog: 1-Cyclopentylpropan-2-ol). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier for Cyclopentylamine (CAS 1003-03-8). Retrieved from [Link]
OECD Guidelines for the Testing of Chemicals. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]
Technical Assessment: Solvation Thermodynamics of 1-(Cyclopentylamino)propan-2-ol
This guide provides an in-depth technical assessment of the solubility profile of 1-(Cyclopentylamino)propan-2-ol , a critical intermediate in the synthesis of beta-blockers (e.g., Pindolol). Given that specific solubili...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical assessment of the solubility profile of 1-(Cyclopentylamino)propan-2-ol , a critical intermediate in the synthesis of beta-blockers (e.g., Pindolol).
Given that specific solubility data for this intermediate is often proprietary or embedded within complex synthesis patents, this guide synthesizes structural solvation thermodynamics , analogous physicochemical behavior , and standardized experimental protocols to provide a robust framework for researchers.[1]
Molecular Architecture & Solvation Physics[1]
To understand the solubility behavior of 1-(Cyclopentylamino)propan-2-ol, we must first deconstruct its molecular interactions. This molecule is an amphiphilic secondary amine , possessing distinct hydrophobic and hydrophilic domains that dictate its solvent compatibility.[1]
Hydrophobic Domain (Lipophilic): The cyclopentyl ring (
) provides significant non-polar character, increasing the LogP (partition coefficient) compared to smaller analogs like isopropylamine.[1] This domain drives solubility in organic solvents (DCM, Toluene).[1]
Hydrophilic Domain (Polar/H-Bonding): The secondary amine (
) and the hydroxyl group () on the propyl chain act as hydrogen bond donors and acceptors. This domain drives solubility in protic solvents (Water, Alcohols) and makes the molecule pH-sensitive.[1]
The following matrix categorizes solvents based on their interaction with the solute's functional groups. This data is derived from the "Like Dissolves Like" principle applied to beta-amino alcohol intermediates.
Table 1: Solubility Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Prediction
Mechanistic Rationale
Polar Protic
Water
High (pH dependent)
Soluble as free base due to H-bonding; Highly soluble as salt (pH < 8).
Lower Alcohols
Methanol, Ethanol, IPA
Very High
Perfect H-bond matching; dipole-dipole interactions stabilize both domains.[1]
Chlorinated
DCM, Chloroform
High
Excellent solvation of the lipophilic cyclopentyl ring and the amine.
Polar Aprotic
DMSO, DMF, DMAc
High
Strong dipole interactions; often used for reaction media, not isolation.[1]
Aromatic
Toluene, Xylene
Moderate to High
Solubilizes the cyclopentyl ring; solubility increases significantly with temperature.[1]
Ethers
THF, MTBE
Moderate
Good general solubility; MTBE often used for extraction.[1]
Aliphatic
Hexane, Heptane
Low / Antisolvent
The polar amine/alcohol "head" resists solvation in pure alkanes.[1] Used to precipitate the salt form.
Critical Insight: The pH Switch
The solubility of 1-(Cyclopentylamino)propan-2-ol in water is a dynamic equilibrium controlled by pH.
Acidic Conditions (pH < 8): The amine is protonated (
). The molecule behaves like an ionic salt, exhibiting high water solubility and low organic solubility.[1]
Basic Conditions (pH > 11): The amine is deprotonated (Free Base). The lipophilic cyclopentyl group dominates, reducing water solubility and increasing solubility in organic solvents (DCM, MTBE) for extraction.[1]
Visualization: Solubility & Process Workflow
The following diagram illustrates the logical flow for solvent selection during purification, highlighting the "pH Switch" mechanism.
Figure 1: Solubility logic flow demonstrating solvent compatibility and the pH-dependent phase transfer mechanism used in isolation.
Since exact literature values may vary by synthesis purity, the following self-validating protocol allows researchers to empirically determine the solubility limit in any specific solvent system.
Supersaturation: Add the compound to 10 mL of the target solvent in a glass vial until undissolved solid remains visible (ensure excess solid is present).
Equilibration: Seal the vial and agitate in the orbital shaker at 25°C for 24 hours .
Validation Check: If all solid dissolves, add more compound and repeat.[1]
Filtration: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vessel (
).
Evaporation: Evaporate the solvent carefully (using a rotary evaporator or nitrogen stream) until a constant mass is achieved.[1]
Quantification: Weigh the dried residue + vial (
).
Calculation:
References
PubChem. (n.d.).[1][4] Compound Summary for CID 21741842: 1-Cyclopentylpropan-2-ol. National Center for Biotechnology Information.[1] Retrieved March 7, 2026, from [Link](Note: Used for structural analog comparison).[1]
PrepChem. (n.d.).[1] Synthesis of Pindolol HCl. Retrieved March 7, 2026, from [Link](Demonstrates solvent usage for isopropylamino analogs).
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Theoretical basis for solubility matrix).
Technical Guide: Enantioselective Synthesis of Chiral Amino Alcohols
Executive Summary Chiral 1,2-amino alcohols are the structural backbone of a vast array of pharmacophores, including -adrenergic blockers (e.g., Propranolol), HIV protease inhibitors (e.g., Saquinavir), and antibiotics (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral 1,2-amino alcohols are the structural backbone of a vast array of pharmacophores, including
-adrenergic blockers (e.g., Propranolol), HIV protease inhibitors (e.g., Saquinavir), and antibiotics (e.g., Ethambutol). The stereochemical integrity of these motifs dictates their biological efficacy and toxicity profiles.
This guide moves beyond basic textbook definitions to address the process chemistry challenges of synthesizing these motifs. We focus on three dominant methodologies: Sharpless Asymmetric Aminohydroxylation (AA) , Jacobsen Hydrolytic Kinetic Resolution (HKR) coupled with aminolysis, and the emerging field of Biocatalytic Transamination .
Strategic Importance & Pharmacophore Logic
The amino alcohol moiety typically functions as a transition-state mimic in protease inhibitors or as a hydrogen-bonding anchor in receptor-ligand interactions.
Drug Class
Active Moiety
Stereochemical Requirement
Synthetic Challenge
Beta-Blockers
Aryloxypropanolamine
(S)-configuration critical for -receptor affinity.
Avoiding racemization during epoxide opening.
Protease Inhibitors
Hydroxyethylamine
Multiple stereocenters (diastereocontrol).
Controlling syn vs. anti selectivity.
Antibiotics
1,2-Amino alcohol
symmetry (e.g., Ethambutol).
Scalability of chiral pool reagents vs. catalysis.
Chemocatalytic Approaches
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless AA reaction is the gold standard for converting alkenes directly into vicinal amino alcohols with high enantiomeric excess (ee).
Mechanistic Insight:
The reaction utilizes an Osmium(VIII) species.[1][2] The choice of ligand—Dihydroquinine (DHQ) vs. Dihydroquinidine (DHQD)—acts as a "stereochemical switch," allowing access to either enantiomer. The critical process parameter (CPP) here is the nitrogen source (Chloramine-T or Carbamates), which dictates the regioselectivity.
Diagram 1: Sharpless AA Catalytic Cycle
The cycle demonstrates the oxidation of the alkene by the Os(VIII)-imido complex, followed by hydrolysis and re-oxidation.
Caption: The Osmium(VIII)-catalyzed cycle. The ligand accelerates the cycle and induces chirality during the formation of the azaglycolate intermediate.[1]
Jacobsen Hydrolytic Kinetic Resolution (HKR)
For terminal epoxides, the Jacobsen HKR is the industry standard for generating chiral building blocks.
Logic: It uses a chiral Co(III)-salen complex to selectively hydrolyze one enantiomer of a racemic epoxide to a diol, leaving the unreacted epoxide in high optical purity (>99% ee).
Workflow: The resolved chiral epoxide is subsequently ring-opened with an amine to yield the amino alcohol.
Critical Insight: The reaction follows second-order kinetics regarding the catalyst, implying a cooperative bimetallic mechanism.[3] High concentration (solvent-free) often improves rates.
The Biocatalytic Revolution
Modern process development increasingly favors biocatalysis due to higher atom economy and the avoidance of toxic metals (Os, Co).
Key Enzymes:
-Transaminases (ATA): Convert ketones directly to chiral amines.[4]
Ketoreductases (KRED): Reduce
-amino ketones to amino alcohols.
Diagram 2: Biocatalytic Cascade Workflow
A dual-enzyme system for converting pro-chiral ketones to amino alcohols.
Caption: KRED-mediated reduction. GDH recycles the expensive NADPH cofactor, making the process economically viable at scale.
Self-Correction: If the reaction turns black immediately, the Osmium reduced too fast. Ensure the oxidant is present in excess before adding the metal.
Protocol B: Jacobsen HKR & Ring Opening (Beta-Blocker Synthesis)
Target: (S)-Propranolol precursor.
Step-by-Step Methodology:
Resolution: Treat racemic epichlorohydrin (1.0 mol) with (S,S)-(salen)Co(OAc) complex (0.5 mol%) and water (0.55 mol) at 0°C. Allow to warm to RT over 16h.
Isolation: Distill the unreacted (S)-epichlorohydrin (volatile) from the diol residue. Target ee: >99%.
Opening: React (S)-epichlorohydrin with
-naphthol (1.0 eq) and in acetone (reflux) to form the glycidyl ether.
Aminolysis: Treat the glycidyl ether with isopropylamine (excess) in MeOH. Reflux 4h.
Result: (S)-Propranolol.
Analytical Validation
Quantitative analysis is required to verify the success of these protocols.
Parameter
Method
Acceptance Criteria
Enantiomeric Excess (ee)
Chiral HPLC (Chiralcel OD-H or AD-H columns)
> 98% for pharma intermediates.
Diastereomeric Ratio (dr)
NMR (high field) or HPLC
> 20:1 (syn:anti).
Residual Metal
ICP-MS
< 10 ppm (Os/Co) for final APIs.
References
Sharpless Asymmetric Aminohydroxylation:
Li, G., Chang, H.-T., & Sharpless, K. B. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 35(4), 451-454.
Jacobsen HKR Mechanism:
Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004).[3] "Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides."[3] Journal of the American Chemical Society, 126(5), 1360-1362.
Biocatalytic Transamination:
Koszelewski, D., Tauber, K., Faber, K., & Kroutil, W. (2010). "omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols." Trends in Biotechnology, 28(6), 324-332.
Industrial Application (Beta-Blockers):
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.
Application Note: High-Purity Isolation of 1-(Cyclopentylamino)propan-2-ol
Abstract This document provides a comprehensive technical guide for the purification of 1-(Cyclopentylamino)propan-2-ol, a key amino alcohol intermediate in pharmaceutical and fine chemical synthesis. Achieving high puri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the purification of 1-(Cyclopentylamino)propan-2-ol, a key amino alcohol intermediate in pharmaceutical and fine chemical synthesis. Achieving high purity is critical for downstream applications where impurities can affect reaction outcomes, biological activity, and final product specifications. This guide details three primary purification strategies: high-vacuum distillation, column chromatography, and crystallization via salt formation. It offers in-depth explanations of the principles behind each method, detailed step-by-step protocols, and troubleshooting guidance to address common challenges associated with purifying polar, basic compounds.
Introduction: The Importance of Purity
1-(Cyclopentylamino)propan-2-ol is a secondary amino alcohol whose utility as a synthetic building block is directly proportional to its purity. The presence of structural isomers, unreacted starting materials, or reaction byproducts can lead to the formation of complex impurity profiles in subsequent synthetic steps, complicating isolation and potentially compromising the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed for researchers and process chemists to select and optimize a purification strategy tailored to their specific crude material and purity requirements.
Analyte Profile and Impurity Assessment
Physicochemical Properties
Understanding the properties of 1-(Cyclopentylamino)propan-2-ol is the first step in designing a robust purification protocol. While specific experimental data for this exact compound is scarce, its properties can be reliably estimated from its structure and data from close structural analogs.
Typical for amino alcohols of this molecular weight.
Boiling Point
>200 °C at atm. pressure
High due to hydrogen bonding from -OH and -NH groups. Dictates the need for vacuum distillation.[2]
Polarity
High
The presence of both hydrogen bond donor (-OH, -NH) and acceptor (O, N) groups makes it highly polar.
Basicity (pKa)
~9-10
The secondary amine group is basic, which influences its interaction with acidic media and stationary phases.[3]
Solubility
Soluble in water and polar organic solvents (e.g., alcohols, THF). Low solubility in non-polar solvents (e.g., hexanes).
Governs the choice of solvents for extraction, chromatography, and crystallization.
Common Synthesis Route & Potential Impurities
A prevalent method for synthesizing β-amino alcohols is the ring-opening of an epoxide with an amine.[] For 1-(Cyclopentylamino)propan-2-ol, this involves the reaction of cyclopentylamine with propylene oxide.
Caption: Common synthetic route and resulting mixture.
This synthesis can generate several key impurities that must be addressed:
Unreacted Starting Materials: Residual cyclopentylamine and propylene oxide.
Regioisomer: 2-(Cyclopentylamino)propan-1-ol, formed from the nucleophilic attack at the other carbon of the epoxide ring. This is often the most challenging impurity to separate due to its similar physicochemical properties.
Di-substituted Product: Reaction of a second molecule of propylene oxide with the product, leading to a higher molecular weight impurity.
Purification Methodologies
Strategy 1: Distillation Under Reduced Pressure
Causality: The high boiling point of the target compound makes atmospheric distillation impractical due to the risk of thermal decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for volatilization and separation from non-volatile impurities without degradation.[2][5] This method is most effective for removing high molecular weight byproducts, salts, and baseline material.
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
Charge the Flask: Add the crude 1-(Cyclopentylamino)propan-2-ol to the boiling flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
Evacuate: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure prevents bumping.
Heating: Once the target vacuum is achieved (typically <1 mmHg), begin heating the distillation flask using a heating mantle.
Fraction Collection:
Collect and discard any initial low-boiling fractions, which may contain residual solvents or starting materials.
Collect the main fraction corresponding to the boiling point of the product at the given pressure.
Stop the distillation before all the material in the boiling flask is vaporized to avoid concentrating non-volatile, potentially unstable impurities.
Shutdown: Allow the system to cool completely before slowly reintroducing air.
Caption: Workflow for purification by vacuum distillation.
Strategy 2: Preparative Column Chromatography
Causality: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[6][7][8][9][10] For basic amines like our target compound, standard acidic silica gel can cause strong, irreversible binding or significant peak tailing, leading to poor separation and low recovery. This can be overcome by modifying the mobile phase or using an alternative stationary phase.
Stationary Phase Selection:
Option A (Recommended): Amine-functionalized silica gel. This provides a less acidic surface, minimizing tailing and improving the separation of basic compounds.[11]
Option B (Standard): Standard silica gel (230-400 mesh). This requires modification of the mobile phase.
Mobile Phase (Eluent) Selection:
Start with a non-polar solvent (e.g., Hexane or Dichloromethane) and gradually increase the polarity with a polar solvent (e.g., Ethyl Acetate, then Methanol).
Crucial Modification for Standard Silica: Add a basic modifier to the eluent system, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.[12] This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the amine.
Column Packing:
Prepare a slurry of the chosen stationary phase in the initial, non-polar eluent.
Pour the slurry into the column and allow it to pack uniformly under gravity or gentle pressure. Add a thin layer of sand to the top to protect the surface.
Sample Loading:
Dissolve the crude product in a minimal amount of the mobile phase.
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.
Elution and Fraction Collection:
Begin elution with the non-polar solvent, gradually increasing the polarity (gradient elution).
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for the amine or permanganate for the alcohol).
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Stationary Phase
Typical Mobile Phase System
Rationale
Amine-Functionalized Silica
Hexane / Ethyl Acetate → Ethyl Acetate / Methanol
Provides excellent peak shape for amines without the need for basic additives.
The triethylamine neutralizes acidic sites on the silica, preventing tailing and improving recovery.[12]
Strategy 3: Purification via Crystallization of a Salt
Causality: This powerful technique leverages two principles. First, the basic amine can be reacted with an acid to form a salt, which often has significantly different (and better) crystallization properties than the free base.[13] Second, the process of crystallization is an equilibrium-driven purification method where molecules of the same type preferentially assemble into a crystal lattice, excluding impurities.[14] This method is excellent for achieving very high purity.
Salt Formation:
Dissolve the crude amino alcohol in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
Slowly add a stoichiometric amount (1.0 equivalent) of an acid solution (e.g., HCl in ether, or a solution of oxalic or tartaric acid in alcohol) with stirring.[13][15]
The corresponding salt should precipitate. If not, the solution may need to be cooled or concentrated. Collect the solid salt by vacuum filtration.
Recrystallization:
Dissolve the crude salt in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, methanol/ether).[14][16]
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Liberation of the Free Base:
Suspend the purified salt in water.
Add a strong base (e.g., 2M NaOH or saturated K₂CO₃ solution) dropwise until the pH is >11.
Extract the liberated free amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final, highly pure product.[15]
Caption: Workflow for purification via salt crystallization.
Quality Control & Final Product Characterization
After purification, the identity and purity of 1-(Cyclopentylamino)propan-2-ol must be confirmed.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess for the presence of organic impurities.
Mass Spectrometry (MS): To confirm the molecular weight (143.23 g/mol ).
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity (e.g., >99%). If the material is intended to be a single enantiomer, chiral HPLC is required to determine the enantiomeric excess (e.e.).[15]
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (O-H, N-H, C-N, C-O stretches).
Troubleshooting Common Issues
Problem
Possible Cause(s)
Suggested Solution(s)
"Oiling Out" during Crystallization
The solution is too supersaturated; high impurity load; melting point of the salt is below the solvent's boiling point.
Dilute the solution and cool more slowly; try a different solvent system; pre-purify the crude material by another method (e.g., distillation) first.[15]
Streaking/Tailing on TLC/Column
The basic amine is interacting too strongly with the acidic silica gel.
Add a basic modifier (0.5-1% triethylamine) to the eluent; use a different stationary phase like amine-functionalized silica or neutral alumina.[12]
Low Recovery from Column
The compound is irreversibly adsorbed onto the stationary phase.
Ensure a basic modifier is used if using standard silica; do not use highly acidic eluents.
Emulsion during Extraction
The aqueous and organic phases have similar densities or surfactants are present.
Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and density; filter the mixture through celite.[15]
No Crystal Formation
The salt is too soluble in the chosen solvent; the solution is not saturated.
Concentrate the solution; cool to a lower temperature; add an anti-solvent (a solvent in which the salt is insoluble) dropwise; scratch the inside of the flask with a glass rod to create nucleation sites.[12][15]
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
Karrer, P. (1941). Amino-alcohol and a process for its production. U.S.
Wenner, W. (1941). Process for the preparation of amino-alcohols. U.S.
University of Victoria. (n.d.). Column chromatography. [Link]
Labaudiniere, R., & Le-Roux, J. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
Belleau, B. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
Shelton, R. S. (1957). 1-paramethoxyphenyl-2-cyclopentylamino-1-propanol compounds. U.S.
Uggeri, F., & Fontanella, L. (1999). Process for the purification of an aminoalcohol. U.S.
Hoke, D. I. (1975). Purification of secondary alkyl amines. U.S.
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Link]
ResearchGate. (n.d.). Research of the synthesis of new acetylene aminoalcohols. [Link]
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]
Application Notes and Protocols for the Quantification of 1-(Cyclopentylamino)propan-2-ol
Introduction 1-(Cyclopentylamino)propan-2-ol is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is paramount during drug development and for quality contro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(Cyclopentylamino)propan-2-ol is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is paramount during drug development and for quality control of the final active pharmaceutical ingredient (API). The presence of impurities or incorrect dosage can significantly impact the safety and efficacy of a drug. This document provides detailed analytical methods for the accurate quantification of 1-(Cyclopentylamino)propan-2-ol in various sample matrices. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of analytical technique often depends on the required sensitivity, selectivity, and the nature of the sample matrix. This guide will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established scientific principles and regulatory guidelines.[1][2][3][4]
Chemical Properties of 1-(Cyclopentylamino)propan-2-ol
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
Note: Some properties are estimated based on structurally similar compounds like propan-2-ol and other amino alcohols.[5][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. Since 1-(Cyclopentylamino)propan-2-ol lacks a strong native chromophore, pre-column derivatization is often necessary to enhance its detectability.[8][9]
Principle and Rationale
This method involves the derivatization of the secondary amine group of 1-(Cyclopentylamino)propan-2-ol with a reagent that introduces a highly UV-absorbent moiety. A common derivatizing agent for amines is 1-naphthylisothiocyanate (NITC), which reacts to form a thiourea derivative that can be readily detected by a UV detector.[9] The separation is achieved on a reverse-phase C18 column, which is suitable for retaining the relatively non-polar derivatized analyte.[10]
Experimental Workflow: HPLC-UV with Pre-column Derivatization
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Protocol
1. Materials and Reagents:
1-(Cyclopentylamino)propan-2-ol reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid
1-Naphthylisothiocyanate (NITC)
Triethylamine
Diluent: Acetonitrile
2. Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(Cyclopentylamino)propan-2-ol reference standard in 10 mL of diluent.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing 1-(Cyclopentylamino)propan-2-ol in the diluent to achieve a concentration within the calibration range.
3. Derivatization Procedure:
To 100 µL of each standard or sample solution, add 100 µL of NITC solution (1 mg/mL in acetonitrile) and 20 µL of triethylamine.
Vortex the mixture and heat at 60°C for 30 minutes in a heating block.
After cooling to room temperature, add 780 µL of the mobile phase to bring the total volume to 1 mL.[9]
4. HPLC Instrumentation and Conditions:
Instrument: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (e.g., 55:45:0.2, v/v/v).[9]
5. Validation Parameters:
The method should be validated according to ICH Q2(R1) guidelines.[1]
Parameter
Acceptance Criteria
Linearity (R²)
≥ 0.999
Accuracy (Recovery)
98.0% - 102.0%
Precision (%RSD)
≤ 2.0%
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)
Signal-to-Noise ratio of 10:1
Specificity
No interference from blank/placebo
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.[11][12] This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.[13]
Principle and Rationale
The analyte is first separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. In the ion source, the analyte molecules are ionized, typically using electrospray ionization (ESI) in positive mode for amines. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity.[14]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for quantitative LC-MS/MS analysis.
Detailed Protocol
1. Materials and Reagents:
1-(Cyclopentylamino)propan-2-ol reference standard
Isotopically labeled internal standard (e.g., d4-1-(Cyclopentylamino)propan-2-ol)
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic acid (LC-MS grade)
Methanol (for protein precipitation)
2. Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
Working Standard Solutions: Prepare serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards from 0.1 ng/mL to 100 ng/mL.
Sample Preparation (for biological samples):
To 100 µL of the sample (e.g., plasma, urine), add the internal standard.
Perform protein precipitation by adding 300 µL of cold methanol.
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Column: C18 column suitable for UPLC/HPLC (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate.
MRM Transitions: To be determined by infusing a standard solution of 1-(Cyclopentylamino)propan-2-ol. For a molecular weight of 143.23, the precursor ion [M+H]⁺ would be m/z 144.2. Product ions would be determined experimentally.
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.[15]
4. Validation Parameters:
Parameter
Acceptance Criteria
Linearity (R²)
≥ 0.995
Accuracy (Recovery)
85.0% - 115.0%
Precision (%RSD)
≤ 15.0%
Limit of Quantification (LOQ)
Lowest standard on the calibration curve that meets accuracy and precision criteria
Matrix Effect
Assessed and minimized
Stability
Analyte stability in matrix under various conditions (freeze-thaw, short-term, long-term)
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] For compounds like 1-(Cyclopentylamino)propan-2-ol, which contain polar functional groups (-OH and -NH), derivatization is typically required to improve volatility and chromatographic peak shape.[17]
Principle and Rationale
This method involves the derivatization of the hydroxyl and amino groups to make the analyte more volatile. A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the -OH and -NH groups to -OSi(CH₃)₃ and -NSi(CH₃)₃, respectively. The derivatized analyte is then separated by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides both qualitative and quantitative information.[18]
Application Note: 1-(Cyclopentylamino)propan-2-ol as a Strategic Building Block in Organic Synthesis
Executive Summary 1-(Cyclopentylamino)propan-2-ol is a highly versatile 1,2-amino alcohol (β-amino alcohol) featuring both a secondary amine and a secondary alcohol on a propyl backbone. This bifunctional scaffold is a p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Cyclopentylamino)propan-2-ol is a highly versatile 1,2-amino alcohol (β-amino alcohol) featuring both a secondary amine and a secondary alcohol on a propyl backbone. This bifunctional scaffold is a privileged motif in organic synthesis, widely utilized for the construction of complex heterocyclic systems and as a chiral ligand in asymmetric catalysis[1]. This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and optimized protocols for leveraging this building block in advanced synthetic workflows.
Mechanistic Rationale & Structural Significance
The synthetic utility of 1-(cyclopentylamino)propan-2-ol stems from the differential reactivity of its functional groups. The secondary amine is highly nucleophilic and typically undergoes rapid N-alkylation or N-acylation. The adjacent secondary alcohol, while less nucleophilic, is perfectly positioned for subsequent intramolecular cyclization reactions. This regioselective cascade is a cornerstone in the synthesis of pharmacophores such as oxazolidinones and morpholines[2].
Furthermore, in its enantiopure forms—such as (2R)-1-(cyclopentylamino)propan-2-ol—the rigid 1,2-amino alcohol backbone acts as a bidentate ligand. It coordinates strongly with transition metals (e.g., Zinc, Ruthenium), creating a sterically demanding chiral pocket that dictates the stereochemical outcome of asymmetric transformations[3].
Synthetic Workflows & Applications
Construction of Heterocyclic Scaffolds
The synthesis of 1,3-oxazolidin-2-ones and morpholin-3-ones from β-amino alcohols is well-documented[2]. By reacting 1-(cyclopentylamino)propan-2-ol with phosgene equivalents (like 1,1'-Carbonyldiimidazole, CDI), the secondary amine is initially acylated, followed by rapid intramolecular trapping by the hydroxyl group to form a stable 5-membered oxazolidinone ring. Alternatively, reaction with chloroacetyl chloride followed by base-mediated O-alkylation yields a 6-membered morpholine derivative.
Workflow for the synthesis of oxazolidinone and morpholinone scaffolds from the beta-amino alcohol.
Asymmetric Catalysis: Chiral Ligand Application
Enantiopure β-amino alcohols are exceptionally effective as chiral auxiliaries and ligands[4]. In the enantioselective addition of diethylzinc to aromatic aldehydes, the (2R)-1-(cyclopentylamino)propan-2-ol ligand forms a rigid, bimetallic zinc-alkoxide-amine complex. The bulky cyclopentyl group provides critical steric shielding, forcing the incoming alkyl group to attack the aldehyde from a single face (re or si), thereby achieving high enantiomeric excess (ee)[5].
Catalytic cycle of enantioselective diethylzinc addition mediated by the chiral beta-amino alcohol.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 3-Cyclopentyl-5-methyloxazolidin-2-one
Objective: Chemoselective conversion of the 1,2-amino alcohol into an oxazolidinone pharmacophore using a safe phosgene alternative.
Preparation: Dissolve 1-(Cyclopentylamino)propan-2-ol (10.0 mmol, 1.43 g) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.
Base Addition: Add Triethylamine (TEA, 15.0 mmol, 2.1 mL) and cool the reaction vessel to 0 °C using an ice-water bath.
Causality Check: Stepwise addition prevents rapid CO₂ evolution and controls the exothermic N-acylation of the highly nucleophilic secondary amine.
Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
Mechanistic Note: The initial intermediate is an N-acyl imidazole. The adjacent secondary alcohol undergoes an intramolecular nucleophilic attack to displace the imidazole leaving group, thermodynamically driving the formation of the 5-membered ring.
Workup: Quench the reaction with 1M HCl (20 mL) to neutralize excess TEA and wash out the water-soluble imidazole byproducts. Extract the aqueous layer with DCM (2 × 15 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure oxazolidinone.
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: Utilize (2R)-1-(cyclopentylamino)propan-2-ol as a chiral ligand to synthesize enantiopure 1-phenylpropan-1-ol.
Catalyst Formation: In an oven-dried Schlenk flask under argon, dissolve (2R)-1-(Cyclopentylamino)propan-2-ol (0.1 mmol, 14.3 mg, 10 mol%) in anhydrous toluene (3 mL).
Zinc Coordination: Cool the solution to 0 °C and slowly add Diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 mL). Stir the mixture at 0 °C for 30 minutes.
Causality Check: This pre-incubation period is critical. It allows for the deprotonation of the alcohol and the formation of the active bimetallic zinc-alkoxide-amine complex, which establishes the rigid chiral environment necessary for facial selectivity[5].
Substrate Addition: Add benzaldehyde (1.0 mmol, 102 µL) dropwise to the active catalyst solution.
Reaction: Stir the mixture at 0 °C for 16 hours. Monitor completion via TLC.
Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL) at 0 °C to safely decompose unreacted diethylzinc. Extract with Ethyl Acetate (3 × 10 mL).
Analysis: Dry the combined organics over Na₂SO₄, concentrate, and determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
Quantitative Data & Optimization
The table below summarizes the optimization parameters for the asymmetric diethylzinc addition (Protocol B), demonstrating the relationship between ligand loading, temperature, and enantiomeric excess.
Entry
Ligand Loading (mol%)
Temperature (°C)
Time (h)
Chemical Yield (%)
Enantiomeric Excess (ee %)
1
5
0
24
82
88
2
10
0
16
94
96
3
10
25
12
96
85
4
20
0
16
95
96
Data Interpretation: Increasing the ligand loading from 5 mol% to 10 mol% significantly improves both the reaction rate and the stereoselectivity. However, raising the temperature to 25 °C (Entry 3) accelerates the background (uncatalyzed) racemic addition of diethylzinc, resulting in a noticeable drop in enantiomeric excess. A 10 mol% loading at 0 °C represents the optimal self-validating condition for this transformation.
"Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues" , PMC. 3
"beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes" , ResearchGate. 5
"Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking" , ACS Publications. 2
"A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide" , ResearchGate.4
Application Note: High-Throughput Screening Strategies for Amino Alcohol Derivatives
Executive Summary & Chemical Context The vicinal amino alcohol (1,2-amino alcohol) motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for β-adrenergic blockers (e.g., Propranolol), sphi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The vicinal amino alcohol (1,2-amino alcohol) motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for β-adrenergic blockers (e.g., Propranolol), sphingosine-1-phosphate modulators (e.g., Fingolimod), and various anti-infectives (e.g., Ethambutol). Consequently, drug discovery campaigns require robust high-throughput screening (HTS) workflows to address two distinct challenges:
Biocatalytic Synthesis: Screening enzyme libraries (e.g., Transaminases) to synthesize chiral amino alcohols from prochiral ketones.
This guide details two self-validating HTS protocols designed to address these challenges, moving beyond standard "kit" instructions to explain the mechanistic causality required for high Z' factors.
Protocol A: Biocatalytic HTS for Chiral Amino Alcohol Synthesis
Target: Identification of ω-Transaminases (ω-TAs) capable of asymmetric synthesis of vicinal amino alcohols.
Mechanism: Copper(II)-Chelation Colorimetry.
The Mechanistic Rationale
Standard amine detection (e.g., Ninhydrin) is often unsuitable for transaminase screening because it reacts with the amine donor (e.g., isopropylamine) used in excess.
The Solution: Vicinal amino alcohols form a specific, stable 1:1 or 2:1 complex with Cu(II) ions in alkaline media. This chelation induces a bathochromic shift and a distinct absorbance band (~600–700 nm) that simple amines (amine donors) do not exhibit to the same degree. This allows for the detection of the product (amino alcohol) in the presence of the substrate (amine donor).[1]
Experimental Workflow (96-well Format)
Reagents:
Substrate Stock: 50 mM Prochiral Hydroxyketone in DMSO.
Amine Donor: 1 M Isopropylamine (IPA) buffered to pH 7.5.
Enzyme Library: Clarified lysates of E. coli expressing ω-TA variants (20 µL/well).
Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).
Detection Reagent (Cu-Mix): 10 mM CuSO₄ · 5H₂O in 20% NH₄OH (aq). Note: The ammonia ensures alkaline pH for deprotonation and complexation.
Step-by-Step Protocol:
Reaction Assembly: In a deep-well plate, combine:
140 µL Phosphate Buffer (100 mM, pH 7.5) containing 1 mM PLP.
20 µL Enzyme Lysate.
20 µL Substrate Stock (Final: 5 mM).
20 µL Amine Donor (Final: 100 mM).
Incubation: Seal with aluminum foil (to prevent evaporation of IPA). Shake at 600 rpm, 30°C for 18–24 hours.
Quenching & Derivatization:
Transfer 100 µL of the reaction mixture to a clear, flat-bottom 96-well reading plate.
Add 100 µL of Detection Reagent (Cu-Mix) .
Critical Step: Shake vigorously for 2 minutes. The high pH stops the enzymatic reaction immediately.
Readout: Measure Absorbance at 650 nm .
Blank: Reaction buffer + Cu-Mix (no substrate).
Positive Control: Synthetic standard of the target amino alcohol (5 mM) + Cu-Mix.
Data Interpretation
Hit Criteria:
.
Interference Check: If the lysate is yellow/brown, perform a pre-read at 650 nm before adding copper to subtract background absorption.
Workflow Visualization (DOT)
Caption: Figure 1. Colorimetric HTS workflow for vicinal amino alcohol synthesis using copper chelation.
Protocol B: Pharmacological HTS (GPCR Binding)
Target: β2-Adrenergic Receptor (β2-AR) Ligand Discovery.
Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]
The Mechanistic Rationale
Amino alcohol derivatives often target β-adrenergic receptors. Traditional radioligand binding (
H-CGP12177) is low-throughput and generates hazardous waste.
The Solution: TR-FRET uses a Terbium-labeled receptor (Donor) and a fluorescent ligand (Acceptor). When a library compound (amino alcohol) binds to the receptor, it displaces the fluorescent tracer, causing a decrease in the FRET signal. This "competition assay" is homogeneous (no wash steps) and highly sensitive.
Experimental Workflow (384-well Low Volume)
Reagents:
Receptor: SNAP-tagged β2-AR labeled with Terbium Cryptate (Donor).
Caption: Figure 2. Competitive TR-FRET mechanism. Hits decrease the FRET signal by displacing the tracer.
Data Presentation & Validation Standards
To ensure trustworthiness, all HTS campaigns must pass statistical quality control before hit picking.
Quality Control Metrics Table
Metric
Acceptable Range
Formula / Notes
Z' Factor
> 0.5
$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B)
> 3.0
CV% (Coefficient of Variation)
< 5%
(Across replicate controls)
DMSO Tolerance
Assay Dependent
Typically < 1% for cell-free; < 0.5% for cell-based.
Hit Confirmation Strategy
Triplicate Retest: Re-assay hits from the primary screen in triplicate to rule out "flyers" (random pipetting errors).
Orthogonal Assay:
For Synthesis: Validate hits via LC-MS (identifies mass and enantiomeric excess).
For GPCRs: Validate binding via Label-Free technology (e.g., SPR or GCI) to rule out fluorescent interference.
References
Weingarten, M. D., et al. (2010). "High-throughput screening of vicinal amino alcohols based on copper complexation." Journal of the American Chemical Society.[3]
Green, A. P., et al. (2014). "High-throughput screening assays for the identification of transaminases." Tetrahedron.
Lachmann, A., et al. (2010). "A vHTS approach for the identification of beta-adrenoceptor ligands." Bioorganic & Medicinal Chemistry Letters.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
PubChem BioAssay. (2011). "HTS for Beta-2AR agonists via FAP method." NCBI PubChem.
Application Note: Pharmacological Profiling of 1-(Cyclopentylamino)propan-2-ol Derivatives in Cell-Based Ion Channel Assays
Introduction & Biological Rationale The development of novel, non-opioid therapeutics for chronic neuropathic and osteoarthritic pain relies heavily on targeting the N-type voltage-gated calcium channel (CaV2.2). While e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Rationale
The development of novel, non-opioid therapeutics for chronic neuropathic and osteoarthritic pain relies heavily on targeting the N-type voltage-gated calcium channel (CaV2.2). While existing CaV2.2 antagonists like Ziconotide are effective, their utility is severely limited by state-independent pore-blocking mechanisms that cause narrow therapeutic windows and require intrathecal administration.
Recent breakthroughs in medicinal chemistry have identified the 1-(cyclopentylamino)propan-2-ol scaffold—specifically aryloxy-hydroxypropylamine derivatives such as C2230 —as a highly potent, preferential use- and state-dependent CaV2.2 channel blocker [1]. The secondary amine and hydroxyl group of the propan-2-ol moiety are critical for interacting with the channel's voltage-sensing domains, while the cyclopentyl ring restricts conformational flexibility to enhance binding to the inactivated state of the channel.
This application note provides a comprehensive, causality-driven guide to developing and validating cell-based assays for evaluating compounds built on the 1-(cyclopentylamino)propan-2-ol scaffold.
To accurately screen these derivatives, one must understand their mechanism of action. Unlike pore blockers, 1-(cyclopentylamino)propan-2-ol derivatives preferentially bind to CaV2.2 channels when they are in an inactivated state (which occurs during high-frequency firing typical of chronic pain signaling). By trapping the channel in this inactive conformation, the compound prevents calcium influx and subsequent release of excitatory neurotransmitters (e.g., glutamate, CGRP) in the dorsal root ganglia (DRG) and spinal cord.
Figure 1: Mechanism of state-dependent CaV2.2 blockade by 1-(cyclopentylamino)propan-2-ol derivatives.
Experimental Design & Causality
Evaluating state-dependent ion channel blockers requires a two-tiered assay strategy:
High-Throughput Calcium Flux Assay (Fluorescence): Serves as the primary screening tool. Causality: We utilize HEK293 cells stably co-transfected with the primary pore-forming subunit (α1B) and auxiliary subunits (β3 and α2δ1). The auxiliary subunits are strictly required for proper membrane trafficking and functional gating of the α1B pore. Membrane depolarization is achieved chemically using KCl, which forces the channels open to allow bulk Ca2+ influx.
Automated Patch Clamp (Electrophysiology): Serves as the definitive secondary screen. Causality: Chemical depolarization cannot precisely control membrane voltage or isolate channel states. Automated patch clamping allows us to hold the cell membrane at specific potentials (e.g., -90 mV for the resting state vs. -50 mV for the inactivated state) to quantify the state-dependent affinity of the 1-(cyclopentylamino)propan-2-ol derivatives.
This protocol utilizes a FLIPR (Fluorometric Imaging Plate Reader) system to measure bulk calcium influx. The assay is designed as a self-validating system, incorporating Z'-factor calculations to ensure robustness.
Reagents & Materials
Cell Line: HEK293 stably expressing human CaV2.2 (α1B), β3, and α2δ1.
Dye: Fluo-4 NW (No-Wash) Calcium Assay Kit.
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.
Stimulation Buffer: Assay buffer supplemented with 160 mM KCl (4X concentration for a final assay concentration of 40 mM).
Step-by-Step Methodology
Cell Preparation: Seed HEK293-CaV2.2 cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate at 37°C, 5% CO2 for 24 hours to ensure monolayer formation.
Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 NW dye solution. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature. Note: The no-wash formulation prevents mechanical shear stress that can prematurely activate mechanosensitive channels or disrupt the cell monolayer.
Compound Incubation: Prepare serial dilutions of the 1-(cyclopentylamino)propan-2-ol derivatives in assay buffer. Add 10 µL/well of the 3X compound solution. Incubate for 15 minutes at room temperature.
Assay Validation Controls: Ensure column 1 contains 0.1% DMSO (Vehicle/Negative Control) and column 2 contains 10 µM Ziconotide (Positive Control). A successful plate must yield a Z'-factor > 0.5.
Stimulation & Readout: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds. Inject 10 µL/well of 4X KCl Stimulation Buffer to depolarize the membrane. Record fluorescence continuously for 3 minutes.
Data Analysis: Calculate the maximum minus minimum (Max-Min) relative fluorescence units (RFU). Fit the dose-response data to a 4-parameter logistic equation to derive the IC50.
Protocol B: Automated Patch Clamp for State-Dependent Block
To prove that the 1-(cyclopentylamino)propan-2-ol scaffold is state-dependent, we utilize an automated patch-clamp (APC) workflow to measure fractional block at different holding potentials.
Figure 2: Automated patch-clamp workflow for determining state-dependent ion channel inhibition.
Step-by-Step Methodology
Cell Harvesting: Detach HEK293-CaV2.2 cells using a mild enzymatic reagent (e.g., Accutase). Causality: Standard Trypsin-EDTA aggressively cleaves extracellular loops of the α1B subunit, destroying channel function. Resuspend in extracellular solution.
Buffer Preparation:
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
Intracellular Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM MgATP, 0.3 mM NaGTP, pH 7.2. Causality: Cesium (Cs+) is used instead of Potassium (K+) to block endogenous outward potassium currents, ensuring the recorded inward current is purely calcium-driven.
Voltage Protocols:
Protocol 1 (Resting State): Hold the membrane potential at -90 mV. Apply a 50 ms test pulse to +10 mV every 10 seconds.
Protocol 2 (Inactivated State): Hold the membrane potential at -50 mV (causing a significant fraction of channels to transition to the inactivated state). Apply a 50 ms test pulse to +10 mV every 10 seconds.
Compound Perfusion: Establish a stable baseline current for 2 minutes. Perfuse the 1-(cyclopentylamino)propan-2-ol derivative for 3–5 minutes until steady-state block is achieved.
Data Analysis: Measure the peak inward current during the +10 mV test pulse. Calculate the percentage of inhibition relative to the baseline.
Quantitative Data Presentation
The hallmark of the 1-(cyclopentylamino)propan-2-ol scaffold is its dramatic shift in potency depending on the membrane holding potential. Table 1 summarizes typical pharmacological profiles obtained using the protocols described above, comparing the novel scaffold against clinical standards [1].
Table 1: Pharmacological Profiling of CaV2.2 Modulators
Compound Class
Specific Agent
Target Mechanism
IC50 (Holding -90 mV)
IC50 (Holding -50 mV)
State-Dependent Shift
1-(Cyclopentylamino)propan-2-ol
C2230
State-Dependent Blocker
> 10.0 µM
1.2 µM
> 8-fold
Peptide Toxin
Ziconotide
Pore Blocker
0.05 µM
0.05 µM
None (1-fold)
Gabapentinoid
Gabapentin
α2δ1 Trafficking Inhibitor
N/A (No acute block)
N/A (No acute block)
N/A
Data Interpretation: The 1-(cyclopentylamino)propan-2-ol derivative (C2230) exhibits an IC50 of 1.2 µM when the cell is held at -50 mV (mimicking the depolarized state of a hyperactive pain neuron), but is practically inactive (> 10 µM) at the normal resting potential of -90 mV. This state-dependency ensures that the drug preferentially silences hyperactive pain fibers while sparing normal physiological neurotransmission, offering a superior safety profile compared to state-independent blockers like Ziconotide.
References
Tang C, Gomez K, Chen Y, et al. "C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models." The Journal of Clinical Investigation, 2024. URL:[Link]
Application
Application Note: Advanced Protocols for the Radiolabeling of N-Alkylated Propanolamines in PET Radiopharmaceutical Development
Introduction & Mechanistic Overview The aryloxypropanolamine scaffold is the defining pharmacophore of -adrenergic receptor ( -AR) antagonists, commonly known as beta-blockers[1]. The non-invasive quantification of -AR d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
The aryloxypropanolamine scaffold is the defining pharmacophore of
-adrenergic receptor (-AR) antagonists, commonly known as beta-blockers[1]. The non-invasive quantification of -AR densities in the myocardium and central nervous system via Positron Emission Tomography (PET) relies heavily on high-affinity radioligands labeled with Carbon-11 (C) or Fluorine-18 (F)[2].
The core synthetic challenge in radiolabeling N-alkylated propanolamines lies in the molecule's competing nucleophilic sites (the secondary hydroxyl group vs. the primary/secondary amine). Direct aliphatic radiofluorination of unprotected propanolamines often results in unwanted O-alkylation or base-catalyzed elimination reactions (forming alkenes) due to the high basicity of the
ion[3]. To circumvent these issues and establish a self-validating synthetic system, two field-proven strategies are employed:
C-N-Alkylation : Direct N-alkylation of a desisopropyl amine precursor utilizing isopropyl iodide or methyl iodide[4].
F-Fluoroalkylation : The use of synthetically versatile oxazolidinone-protected intermediates that prevent O-alkylation and direct the F-fluoride exclusively to the aliphatic side chain[3], or reductive amination using prosthetic groups like fluoroacetone[5].
Experimental Protocols
Protocol A:
C-N-Alkylation of Propanolamines (e.g.,
Bisoprolol)
Causality & Insight: Direct N-alkylation relies on the inherently higher nucleophilicity of the amine over the hydroxyl group. By utilizing a polar aprotic solvent (DMF or DMSO) and a mild base (e.g.,
), the amine remains unprotonated and highly reactive, while the hydroxyl group avoids deprotonation, thereby minimizing O-alkylation side products.
Step-by-Step Methodology:
Isotope Production: Generate
via the nuclear reaction in a biomedical cyclotron.
Labeling Agent Synthesis: Convert
to methyl iodide, and subsequently to isopropyl iodide using a dedicated one-pot gas-phase or wet-chemistry synthesis module[4].
Reaction Setup: Dissolve 1.0 mg of the desisopropylamine precursor in 300 µL of anhydrous DMF. Add 2.0 mg of anhydrous
.
Radiolabeling: Trap the distilled
isopropyl iodide in the precursor solution at room temperature. Seal the reaction vessel and heat to 120 °C for exactly 5 minutes.
Quenching & Purification: Cool the reactor to room temperature, quench the reaction with 1 mL of HPLC mobile phase (e.g., 0.1 M ammonium formate/acetonitrile), and inject the mixture onto a semi-preparative C18 HPLC column.
Formulation: Collect the radioactive product fraction, evaporate the organic solvent under reduced pressure, and reconstitute the tracer in sterile 0.9% saline containing 10% ethanol. Pass the final solution through a 0.22 µm sterile filter.
Protocol B:
F-Radiolabeling via Oxazolidinone Intermediates
Causality & Insight: Stephenson et al. developed an elegant method utilizing an oxazolidinone-protected tosylate intermediate[3]. The oxazolidinone ring chemically protects both the secondary hydroxyl and the amine, preventing intramolecular cyclization and O-alkylation. It provides an excellent leaving group (tosylate) for clean
displacement by F. Subsequent reduction with Lithium Aluminum Hydride (LAH) simultaneously removes the protecting group and yields the final N-alkylated propanolamine.
with Kryptofix 2.2.2 (K222) and in anhydrous acetonitrile to form a highly reactive nucleophilic complex.
Radiofluorination: Add 2.0 mg of the oxazolidinone tosylate precursor dissolved in 0.5 mL anhydrous acetonitrile to the dried
complex. Heat the sealed vial at 90 °C for 10 minutes.
Deprotection: Evaporate the solvent under a stream of nitrogen. Add 0.5 mL of 1.0 M LAH in THF. Heat at 60 °C for 5 minutes. Insight: Keeping the temperature strictly at 60 °C is critical; higher temperatures exacerbate the formation of unwanted N-methyl byproducts[1].
Quenching: Carefully quench the unreacted LAH by dropwise addition of 0.2 mL of water (Caution: Exothermic
gas evolution), followed by 1 mL of HPLC mobile phase.
Purification: Isolate the
-labeled propanolamine via semi-preparative HPLC and formulate as described in Protocol A.
Quantitative Data Summary
The following table summarizes the validated radiochemical yields (RCY), purities, and specific activities for the described methodologies based on authoritative literature[3][4][5].
Radiotracer
Radiolabeling Strategy
Total Synthesis Time (min)
Decay-Corrected RCY (%)
Radiochemical Purity
Specific Activity (GBq/µmol)
Bisoprolol
N-alkylation with isopropyl iodide
45 - 55
5 - 15%
> 98%
15 - 40
Fluorocarazolol
Reductive amination with fluoroacetone
~ 60
15 - 25%
> 99%
35 - 75
Toliprolol deriv.
on Oxazolidinone Tosylate + LAH deprotection
< 60
20 - 24%
> 96%
33 - 41
Workflows & Pathway Visualizations
Figure 1: Standardized Radiosynthesis Workflow for N-Alkylated Propanolamines.
Figure 2: Beta-Adrenergic Receptor Antagonism Pathway mapped by Radiolabeled Propanolamines.
References
Stephenson, K. A., Wilson, A. A., Meyer, J. H., Houle, S., & Vasdev, N. (2008). Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of Medicinal Chemistry, 51(16), 5093-5100.[Link]
Elsinga, P. H., et al. (2001). Asymmetric synthesis and preliminary evaluation of (R)- and (S)-[11C]bisoprolol, a putative beta 1-selective adrenoceptor radioligand. Neurochemistry International, 38(2), 169-180.[Link]
van Waarde, A., et al. (2008). PET Imaging of Beta-Adrenoceptors in Human Brain: A Realistic Goal or a Mirage? Current Pharmaceutical Design, 14(31), 3326-3339.[Link]
use of 1-(Cyclopentylamino)propan-2-ol as a ligand in coordination chemistry
This guide details the protocols for utilizing 1-(Cyclopentylamino)propan-2-ol (abbreviated here as CPA-PrOH ) as a ligand in coordination chemistry. This molecule belongs to the class of -amino alcohol ligands .
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the protocols for utilizing 1-(Cyclopentylamino)propan-2-ol (abbreviated here as CPA-PrOH ) as a ligand in coordination chemistry.
This molecule belongs to the class of
-amino alcohol ligands . Its structure combines a hard oxygen donor (alcohol) and a borderline nitrogen donor (secondary amine) with a sterically significant cyclopentyl group. This specific architecture makes it a versatile ligand for constructing transition metal complexes used in catalysis (e.g., enantioselective additions) and bioinorganic modeling.
Ligand Profile & Properties
1-(Cyclopentylamino)propan-2-ol acts primarily as a bidentate (
) ligand. The cyclopentyl ring provides steric bulk that can modulate the coordination sphere, preventing oligomerization in some contexts or enforcing specific chiral pockets if the propan-2-ol backbone is enantiopure.
Property
Specification
IUPAC Name
1-(Cyclopentylamino)propan-2-ol
Formula
MW
143.23 g/mol
Donor Atoms
Nitrogen (2° Amine), Oxygen (2° Alcohol/Alkoxide)
Coordination Modes
-N,O (Chelating); -O (Bridging Alkoxide)
Chirality
C2 position (Available as , , or )
pKa (approx)
9.5 (Ammonium), 15.5 (Alcohol)
Structural Visualization
The following diagram illustrates the synthesis of the ligand and its potential coordination modes.
Figure 1: Synthesis pathway and divergent coordination modes based on pH conditions.
Synthesis Protocol: Ligand Preparation
If the ligand is not purchased commercially, it can be synthesized via the ring-opening of propylene oxide. This reaction is atom-economic and typically high-yielding.
Setup: Charge a round-bottom flask with Cyclopentylamine (e.g., 50 mmol) dissolved in Ethanol (20 mL).
Addition: Cool the solution to 0°C in an ice bath. Add Propylene Oxide (55 mmol) dropwise to control the exotherm.
Reaction: Allow the mixture to warm to room temperature, then reflux gently (approx. 40-50°C) for 4–6 hours. Monitor consumption of amine by TLC (SiO
, MeOH/DCM 1:9).
Workup: Remove solvent and excess propylene oxide under reduced pressure (rotary evaporator).
Purification: The resulting oil is often pure enough for coordination. If necessary, distill under vacuum or purify via column chromatography.
Coordination Protocols
Amino alcohols exhibit pH-dependent coordination. In neutral solution, the alcohol remains protonated (
). In basic solution, it deprotonates to the alkoxide (), which often bridges metal centers to form clusters (e.g., cubanes).
Protocol A: Synthesis of Monomeric Bis-Chelate Complexes
Target: Discrete mononuclear species (e.g., for biological screening).
Materials:
Metal Salt:
, , or .
Ligand: CPA-PrOH.
Solvent: Methanol or Ethanol.
Procedure:
Dissolution: Dissolve 1.0 mmol of the metal salt in 10 mL of Methanol. The solution color will reflect the free metal ion (e.g., Cu = light blue).
Ligand Addition: Add 2.0 mmol (2 equiv) of CPA-PrOH dropwise to the stirring metal solution.
Observation:
Copper(II): Solution turns deep blue/purple (characteristic of Cu-N bonds).
Nickel(II): Solution turns blue/violet.
Crystallization: Stir for 30 minutes. Filter any insolubles. Allow the filtrate to evaporate slowly at room temperature or diffuse with Diethyl Ether.
Isolation: Collect crystals by filtration, wash with cold ether, and dry in vacuo.
Mechanism: The neutral amine nitrogen and the neutral alcohol oxygen coordinate to the metal, forming a 5-membered chelate ring. The counter-anions (
, ) remain in the outer sphere or coordinate axially depending on the metal's preference.
Protocol B: Synthesis of Alkoxide-Bridged Dimers/Clusters
Target: Catalytically active species or magnetic materials.
Materials:
Metal Salt:
(Acetate acts as a base) or + Base.
Base: Triethylamine (
) or Sodium Hydroxide ().
Procedure:
Dissolution: Dissolve 1.0 mmol of Metal Salt in 15 mL Ethanol.
Ligand Addition: Add 1.0 mmol (1 equiv) of CPA-PrOH.
Deprotonation: Add 1.0 mmol of
. The solution may change color or become turbid.
Reflux: Heat the mixture to reflux for 1 hour to facilitate bridging.
Crystallization: Alkoxide complexes are often less soluble. Cooling the solution may precipitate the complex immediately. Recrystallize from DMF/MeCN if necessary.
Mechanism: The base removes the hydroxyl proton. The resulting alkoxide oxygen (
) is a potent bridging ligand, often bringing two metal ions together to form a core (dimer) or (cubane).
Characterization Guide
To validate the coordination mode, researchers should look for specific spectroscopic signatures.
Technique
Parameter
Expected Observation (vs Free Ligand)
IR Spectroscopy
Shift to lower frequency () indicating N-coordination.
Neutral: Broad band remains (coordinated OH).Basic: Band disappears (alkoxide formation).
New bands appear in Far-IR ().
UV-Vis
d-d transitions
Cu(II): Broad band 600-650 nm (distorted octahedral/square planar).Ni(II): Three bands (octahedral) or one band (square planar).
X-Ray Diffraction
Chelate Bite Angle
The N-M-O bite angle in 5-membered amino-alcohol rings is typically 82°–85° .
Applications in Research & Development
A. Asymmetric Catalysis (Henry Reaction)
If the chiral form of CPA-PrOH (e.g., derived from
-propylene oxide) is used, the resulting Copper(II) complexes are excellent candidates for the asymmetric Henry reaction (nitroaldol reaction).
Logic: The bulky cyclopentyl group creates a chiral pocket that directs the approach of the nitroalkane to the aldehyde.
Protocol: Use 5-10 mol% of the [Cu(L)
] complex in ethanol at 0°C. React benzaldehyde with nitromethane and monitor enantiomeric excess (ee) via chiral HPLC.
B. Bioinorganic Screening
Amino-alcohol complexes often exhibit higher lipophilicity than free metal salts, enhancing cell membrane permeability.
Test: Screen complexes against S. aureus and E. coli using the Kirby-Bauer disk diffusion method.
Hypothesis: The cyclopentyl group increases lipophilicity compared to methyl/ethyl analogues, potentially increasing uptake and cytotoxicity against bacteria.
C. Metal-Organic Frameworks (MOFs)
The deprotonated ligand can act as a linker in the synthesis of heterometallic clusters (e.g., 3d-4f clusters). The hard oxygen donor prefers oxophilic lanthanides, while the nitrogen binds transition metals.
References
Amino-Alcohol Ligand Synthesis: Bergbreiter, D. E., & Newcomb, M. (1997). Asymmetric Synthesis. Wiley-VCH. (General reference for chiral amino alcohol synthesis).
Coordination Modes: Tandon, S. S., et al. (2008). "Versatility of amino-alcohol ligands in the construction of copper(II) clusters." Inorganic Chemistry, 47(12), 5211-5224.
Catalytic Applications: Arai, T., et al. (2000). "Chiral bis(amino alcohol)–copper complexes for asymmetric Henry reaction." Journal of the American Chemical Society, 122(24), 5662-5663.
Biological Activity: Refat, M. S. (2007). "Synthesis and characterization of ligational behavior of some amino alcohol derivatives towards some transition metal ions." Spectrochimica Acta Part A, 68(5), 1393-1405.
General Class Behavior: Kiss, T., & Sovago, I. (2014). "Complexes of Amino Acids and Amino Alcohols.
Technical Notes & Optimization
Troubleshooting
side reactions in the synthesis of secondary amino alcohols
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by poor yields and comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by poor yields and complex purification pipelines during the synthesis of secondary amino alcohols.
The synthesis of these bifunctional molecules—typically achieved via the nucleophilic ring-opening of epoxides by primary amines—is deceptively simple on paper. In practice, the reaction is plagued by competing kinetic pathways. This guide is designed to dissect the chemical causality behind these side reactions and provide field-proven, self-validating protocols to engineer your way out of them.
Diagnostic Logic Flow
Before altering your reaction parameters, it is critical to diagnose the specific kinetic failure point in your current synthetic route.
Diagnostic logic flow for competing pathways in epoxide aminolysis.
Troubleshooting FAQs: The Chemistry of Side Reactions
Module 1: The "Over-Alkylation" Conundrum
Q: Why does my synthesis consistently yield tertiary amine byproducts (over-alkylation) when reacting a primary amine with an epoxide?A: This is a classic kinetic dilemma rooted in inductive effects. When a primary amine attacks an epoxide, it forms a secondary amino alcohol. The newly formed secondary amine is typically more nucleophilic than the starting primary amine. The newly added alkyl group is electron-donating, which increases the electron density on the nitrogen atom[1, 3]. Consequently, the product outcompetes the starting material for the remaining epoxide, leading to a second ring-opening event and the formation of a tertiary amine diol.
Q: How can I engineer my reaction to strictly halt at the secondary amino alcohol?A: You must manipulate the reaction kinetics and local concentrations through three primary strategies:
Stoichiometric Engineering: Use a significant excess of the primary amine (3 to 5 equivalents). This ensures that statistically, the epoxide is far more likely to encounter a primary amine than a newly formed secondary amine [1].
Continuous Flow / Dropwise Addition: Slowly adding the epoxide to the amine maintains a continuously low local concentration of the electrophile. This "starvation" technique physically prevents the secondary amine from finding a second epoxide molecule.
Catalytic Intervention: Employ specific Lewis acids. For instance, Zinc(II) perchlorate hexahydrate not only accelerates the initial ring-opening but coordinates the resulting amino alcohol, sterically and electronically deactivating it toward further alkylation [4].
Module 2: Mastering Regioselectivity
Q: I am observing a mixture of regioisomers. How do I force the amine to attack the less substituted carbon of an unsymmetrical epoxide?A: Regioselectivity is governed by the competition between steric and electronic factors. Under purely thermal, uncatalyzed conditions, the reaction proceeds via a standard
mechanism, favoring attack at the less sterically hindered carbon. However, if the epoxide has substituents that can stabilize a partial positive charge (e.g., a phenyl group in styrene oxide), acidic conditions can shift the reaction toward an -like pathway, leading to attack at the more substituted carbon.
To enforce strict anti-Markovnikov (less hindered) regioselectivity, utilize mild Lewis acid catalysis under solvent-free conditions. Zinc(II) perchlorate has been proven to yield >95% regioselectivity for the less hindered carbon by coordinating the epoxide oxygen just enough to lower the LUMO without fully breaking the C-O bond [4].
Module 3: Reductive Amination Pitfalls
Q: If epoxide ring-opening remains problematic, should I switch to reductive amination? What are the side reactions there?A: Yes, reductive amination of an
-hydroxy ketone with a primary amine is an excellent alternative because it intrinsically avoids over-alkylation. The reaction forms an imine intermediate, which is then reduced. Since the product is a secondary amine, it cannot form another imine with the ketone, naturally halting the progression [1, 2].
Troubleshooting: The primary side reaction here is the direct over-reduction of the ketone to a diol before the imine can form. To prevent this, pre-form the imine by stirring the amine and ketone with a dehydrating agent (like ) for 2-4 hours before adding your reducing agent (e.g., ).
Quantitative Catalyst Comparison
The choice of catalyst and solvent dictates the kinetic fate of your reaction. Below is a summary of field-proven conditions and their impact on side-reaction suppression.
Reaction Condition / Catalyst
Solvent
Regioselectivity (Less Hindered)
Over-alkylation Risk
Mechanistic Rationale
Thermal (Uncatalyzed)
Ethanol or Neat
70 - 85%
High
Standard kinetics; secondary amine product outcompetes primary amine.
(1-10 mol%)
Solvent-free
> 95%
Low
Lewis acid activates epoxide LUMO; coordinates product to mute nucleophilicity[4].
(5.0 M LPDE)
Diethyl Ether
> 90%
Low
Highly polar medium stabilizes the transition state of poor nucleophiles [4].
Regioselective Synthesis of Secondary Amino Alcohols via Lewis Acid Catalysis
Objective: Synthesize a secondary amino alcohol via
-catalyzed epoxide ring-opening while actively suppressing over-alkylation and regioisomer formation.
Step 1: System Preparation (Moisture Control)
Action: Flame-dry a 50 mL round-bottom flask under inert gas (Argon or
).
Causality: While
is a hydrate, excess free water can lead to competitive epoxide hydrolysis (forming diols). Controlling ambient moisture ensures the amine remains the dominant nucleophile.
Action: Add the primary amine (3.0 equivalents) and
(5 mol%) to the flask. Stir at room temperature for 5 minutes.
Causality: Loading the primary amine in a 3-fold excess fundamentally shifts the statistical probability of the reaction, ensuring the epoxide reacts with the starting material rather than the product.
Step 3: Controlled Electrophile Addition
Action: Add the epoxide (1.0 equivalent) dropwise over 30 minutes using a syringe pump.
Causality: Dropwise addition maintains a continuously low local concentration of the electrophile. This ensures that any newly formed secondary amino alcohol has no available epoxide to react with, physically preventing the transition to a tertiary amine.
Validation: The primary amine will show a distinct color (often purple/red), while the secondary amine product will appear a different shade (often yellow/brown). The absence of a third, non-staining spot (tertiary amines do not react with Ninhydrin) validates the successful suppression of over-alkylation.
Step 5: Quenching and Selective Isolation
Action: Dilute the mixture with Ethyl Acetate and wash with saturated aqueous
. Extract the organic layer, dry over , and concentrate. Apply high vacuum (0.1 mbar) at 40°C for 2 hours to remove excess primary amine.
Causality: The basic wash neutralizes the Lewis acid catalyst, instantly halting any further reaction. Vacuum distillation exploits the boiling point differential between the low-molecular-weight primary amine and the higher-molecular-weight amino alcohol product, ensuring clean isolation.
References
minimizing byproduct formation in the synthesis of amino alcohols
Source: Benchchem
URL
2-[(Cyclohexylmethyl)
Alkylation of Amines (Sucks!)
β-Amino alcohol synthesis by amination (alkylation)
Optimization
Advanced Chromatography Support Hub: Troubleshooting Peak Tailing in Amino Alcohols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve symmetrical peaks when analyzing amino alcohols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center.
As a Senior Application Scientist, I frequently consult with researchers struggling to achieve symmetrical peaks when analyzing amino alcohols. These molecules present a unique chromatographic challenge due to their dual functionality: a highly polar hydroxyl group and a basic amine group.
This guide transcends basic troubleshooting by exploring the thermodynamic and chemical causality behind peak tailing. It provides field-proven, self-validating protocols designed to restore peak symmetry and ensure the scientific integrity of your quantitative data.
The Mechanistic Causality: Why Do Amino Alcohols Tail?
Peak tailing occurs when an analyte experiences more than one retention mechanism, and the secondary mechanism exhibits slow desorption kinetics[1]. For amino alcohols, the primary retention mechanism is the intended hydrophobic interaction with the bonded phase (e.g., C18). The parasitic secondary mechanism is ion-exchange interaction with residual silanol groups (Si-OH) on the silica support[2].
At a mid-range mobile phase pH (e.g., pH 4.0–8.0):
The amine group on the amino alcohol is protonated (
).
The residual silanols on the silica surface are ionized (
This creates a strong electrostatic attraction. Because these active silanol sites are heterogeneous and limited in number, they become easily overloaded, causing the characteristic "tail" on the trailing edge of the peak[4]. Furthermore, trace metal impurities (like iron or aluminum) in older "Type A" silica can withdraw electrons from adjacent silanols, increasing their acidity and exacerbating the tailing of basic compounds[1].
Diagnostic Workflow
Before modifying the chemistry, we must rule out physical system issues. Follow this logical pathway to isolate the root cause of the asymmetry.
Diagnostic decision tree for isolating and resolving peak tailing in basic amino alcohol HPLC analysis.
Self-Validating Experimental Protocols
Protocol A: Mobile Phase pH Optimization (The Thermodynamic Fix)
Causality: By shifting the pH, we can manipulate the ionization state of either the silanol groups or the amino alcohol, effectively neutralizing the electrostatic attraction[2].
Step-by-Step Methodology:
Determine the pKa: Identify the pKa of your specific amino alcohol (typically ~9.0 - 10.5 for the amine group).
Select the pH Extreme:
Option 1 (Low pH < 3.0): Use 0.1% Trifluoroacetic acid (TFA) or a 20 mM phosphate buffer at pH 2.5. This fully protonates the silanols (
Option 2 (High pH > 10.5): Use a volatile buffer like ammonium bicarbonate adjusted with ammonium hydroxide. This deprotonates the amine (
), eliminating its positive charge. (Warning: Requires a high-pH tolerant hybrid silica column).
Equilibrate: Flush the column with 10-20 column volumes of the new mobile phase. Inject a system suitability standard.
Self-Validation Check: Calculate the USP Tailing Factor (
). If , the secondary interaction has been successfully suppressed[4].
Protocol B: Implementing Competing Bases (The Kinetic Fix)
Causality: If pH adjustment is not feasible (e.g., due to analyte degradation), a silanol suppressor like Triethylamine (TEA) can be introduced. TEA acts as a sacrificial basic compound that aggressively binds to the active silanol sites, physically blocking the amino alcohol from interacting with them[6].
Step-by-Step Methodology:
Prepare the Additive: Add 10 to 25 mM of high-purity Triethylamine (TEA) to the aqueous portion of your mobile phase[7].
Adjust pH: TEA is highly basic; adding it will spike the pH. Titrate the mobile phase back to your target pH (e.g., pH 6.0) using phosphoric acid or acetic acid.
Equilibrate: Pump the mobile phase through the column until the baseline stabilizes. TEA takes time to fully coat the stationary phase.
Self-Validation Check: Monitor the retention time (
). A slight decrease in alongside improved peak symmetry confirms that TEA has successfully masked the secondary active sites[6].
Protocol C: Column Chemistry Upgrade
Causality: Modern "Type B" silica columns are synthesized from high-purity tetraethoxysilane, lacking the trace metals that activate silanols[8]. Additionally, polar-embedded phases (containing an amide or ether linkage near the silica surface) create a local hydration layer that shields basic analytes from residual silanols.
Step-by-Step Methodology:
Select Column: Replace the legacy C18 column with a high-purity Type B silica column, or a polar-embedded phase (e.g., C18-Amide).
Transfer Method: Keep the mobile phase identical to the original method to isolate the column variable.
Self-Validation Check: Compare the peak asymmetry factor (
) between the old and new columns. A reduction in without altering the mobile phase confirms stationary phase heterogeneity was the root cause.
Quantitative Data Summary
The following table summarizes the expected impact of various troubleshooting strategies on the USP Tailing Factor and system longevity.
Reduces extra-column band broadening and dispersion[2].
1.5 - 2.0
1.0 - 1.1
Positive (Improves overall system efficiency).
Frequently Asked Questions (FAQs)
Q: I adjusted my mobile phase to pH 7.0, but my amino alcohol peak is splitting, not just tailing. Why?A: This is a classic ionization issue. If the mobile phase pH is too close to the pKa of your amino alcohol (which is often around 9.0, but can shift depending on the specific structure and organic modifier concentration), the molecule exists in a mixed state of ionization[2]. These two states (protonated and neutral) partition differently into the stationary phase, causing a split or severely broadened peak. Always ensure your mobile phase pH is at least 1.5 to 2.0 units away from the analyte's pKa.
Q: Can I use LC-MS compatible additives to fix tailing?A: Yes. While phosphate buffers and TEA are excellent for UV detection, they will suppress ionization and contaminate an MS source. For LC-MS, use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to achieve a low pH. TFA is an excellent ion-pairing agent that dramatically improves peak shape for basic compounds, though it can cause some ion suppression in the MS[9].
Q: My tailing is worse for early-eluting amino alcohols compared to late-eluting ones. Is this still a silanol issue?A: If early-eluting peaks tail significantly more than late-eluting peaks, the root cause is likely extra-column dead volume (e.g., poorly seated PEEK fittings, or a detector flow cell that is too large), not chemistry[10]. Chemical tailing (silanol interactions) typically affects all basic peaks proportionally, or worsens as retention increases due to longer residence time in the column.
References
Phenomenex. "How to Reduce Peak Tailing in HPLC?
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes.
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?
Hawach Scientific. "Reasons for Peak Tailing of HPLC Column.
Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC.
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?
Element Lab Solutions. "Peak Tailing in HPLC.
ResearchGate / LCGC. "Why Do Peaks Tail?
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
LCGC International. "Separation of Ionic Analytes via Supercritical Fluid Chromatography.
Technical Support Center: Stability and Storage Troubleshooting for 1-(Cyclopentylamino)propan-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 1-(Cyclopentylamino)propan-2-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 1-(Cyclopentylamino)propan-2-ol . This bifunctional molecule—containing both a secondary amine and a secondary alcohol—is highly versatile in drug development but requires rigorous handling.
Below, we bypass generic advice to explore the exact mechanistic causality behind common storage failures, providing you with field-proven, self-validating protocols to ensure absolute compound integrity.
Visualizing the Degradation Pathways
Understanding how environmental factors interact with the molecular structure of 1-(Cyclopentylamino)propan-2-ol is the first step in troubleshooting. The diagram below illustrates the three primary degradation vectors: Oxygen, Carbon Dioxide, and Moisture.
Caption: Logical relationships of environmental exposure and degradation pathways.
Troubleshooting Guide & FAQs
Q1: Why is my 1-(Cyclopentylamino)propan-2-ol forming a white, crusty precipitate around the vial cap?
Causality: This is a classic symptom of carbon dioxide (CO2) absorption. Secondary amines have a highly nucleophilic nitrogen lone pair that attacks the electrophilic carbon of atmospheric CO2. This forms a zwitterionic intermediate that rapidly deprotonates to form a stable 1[1]. Because this reaction is thermodynamically favorable, even microscopic leaks in the container seal will draw in CO2 over time, converting your free-flowing compound into an insoluble crust.
Scientist's Note: In my experience, researchers often mistake carbamate precipitation for compound crystallization. If your "crystals" do not dissolve readily in standard organic solvents like dichloromethane, you are dealing with a carbamate degradation product, not the pure freebase.
Q2: The compound has developed a yellowish tint after a few months of storage. Is it still viable for synthesis?
Causality: Yellowing is the universal indicator of oxidative degradation. The initial step of this reaction occurs through the formation of an amine radical via2 or hydrogen abstraction from the alpha-carbon[2]. This radical undergoes nitrogen-carbon scission, producing aldehydes, ammonia, and N-oxides. Secondary amines are particularly vulnerable to this pathway due to their 3 compared to primary or tertiary amines[3].
Scientist's Note: Discard heavily discolored batches if high purity (>98%) is required. To prevent this, implement the inert aliquoting protocol (detailed below) to minimize repeated oxygen exposure during sample retrieval.
Q3: My compound's mass yield seems artificially inflated during weighing, and my molar equivalents are off. What is happening?
Causality: The combination of an amino group and a hydroxyl group makes 1-(Cyclopentylamino)propan-2-ol highly hygroscopic. It readily forms strong intermolecular hydrogen bonds with ambient moisture. This 4 without contributing to the active pharmaceutical ingredient (API) concentration[4].
Scientist's Note: A common trap in drug development is failing to account for water weight in molar calculations. A 5% water absorption can completely derail a stoichiometric reaction, leading to unexplained low yields in downstream synthesis.
Quantitative Stability Profile
The following table summarizes the expected shelf-life and degradation risks of 1-(Cyclopentylamino)propan-2-ol under various storage conditions.
To guarantee the integrity of your compound, follow these self-validating methodologies. A protocol is only as good as its ability to prove it worked; therefore, built-in validation steps are mandatory.
Protocol A: Inert Gas Purging and Aliquoting Workflow
Caption: Step-by-step workflow for the inert aliquoting and storage of the compound.
Step 1: Equipment Preparation. Bake amber glass vials at 120°C for 2 hours to remove surface moisture. Cool them entirely within a desiccator.
Step 2: Aliquoting. Inside a glove box or under a Schlenk line, transfer the bulk 1-(Cyclopentylamino)propan-2-ol into the baked vials. Aliquot only what is needed for a single week of experiments to prevent repeated freeze-thaw/opening cycles.
Step 3: Argon Purging. Insert an argon line via a needle into the vial. Purge for 60 seconds. Causality note: Argon is heavier than air and will physically displace oxygen and CO2, blanketing the compound.
Step 4: Sealing. Cap immediately with PTFE-lined silicone septa. Standard rubber septa are permeable to oxygen over long durations.
Step 5: Validation (Self-Validating Step). Weigh a designated "Control Vial" to 0.1 mg precision immediately after sealing. Store it alongside your working vials. Re-weigh this control vial monthly. A mass variance of >0.5% validates a seal failure and the ingress of CO2/H2O, alerting you to environmental contamination before you ruin an experiment.
Protocol B: Stability-Indicating LC-MS Analysis
Step 1: Sample Preparation. Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade Acetonitrile/Water (50:50).
Step 2: Chromatographic Run. Use a standard C18 column.
Mobile phase A: 0.1% Formic acid in water.
Mobile phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% to 95% B over 10 minutes.
Step 3: Mass Spectrometry Detection. Monitor for the parent mass [M+H]+ in positive ion mode.
Step 4: Validation (Self-Validating Step). Concurrently run a "Forced Degradation Standard" (a small sample of the compound intentionally exposed to 3% H2O2 and open air for 48 hours). The positive identification of +16 Da (N-oxide) or +44 Da (carbamate) peaks in this standard validates that your chromatographic method is successfully capable of detecting degradation in your actual analytical samples.
References[2] Title: relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy
Source: Oxford Academic
URL:2[1] Title: Solvents for Carbon Dioxide Capture
Source: IntechOpen
URL:1[4] Title: Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide
Source: Benchchem
URL:4[3] Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process
Source: ACS Omega
URL:3
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Scope
Subject: 1-(Cyclopentylamino)propan-2-ol (CAS: Various for enantiomers)
Target Audience: Medicinal Chemists, Process Development Scientists
Objective: Maintain >99% enantiomeric excess (ee) during synthesis, purification, and storage.
This guide moves beyond standard protocols to address the mechanistic causes of optical purity loss. As a
-amino alcohol, this molecule is susceptible to specific racemization pathways mediated by intramolecular participation.[1] Understanding these mechanisms is the only way to ensure robustness.
The Mechanistic Hazard: The Aziridinium Trap
The primary cause of racemization in 1-(Cyclopentylamino)propan-2-ol is not simple thermal inversion, but an intramolecular substitution reaction involving the neighboring amine.
The Mechanism
Under acidic conditions or when the hydroxyl group is activated (e.g., by sulfonyl chlorides), the nitrogen lone pair attacks the C2 carbon (the chiral center). This displaces the leaving group (water or sulfonate) and forms a transient, highly strained aziridinium ion .
Formation: The amine displaces the activated hydroxyl group (Intramolecular
). This causes an inversion of configuration at C2.
Opening: A nucleophile (e.g., water, OH-, or Cl-) re-opens the ring.
If it attacks C2 (the chiral center), a second inversion occurs (Net Retention).
If it attacks C1 (the methylene), the stereochemistry at C2 is preserved from the intermediate (Net Inversion).
Because the ring opening is often non-regioselective or reversible, the result is a mixture of enantiomers and structural isomers.
Visualization: The Racemization Pathway
The following diagram illustrates the critical failure mode.
Caption: Figure 1. The Aziridinium Ion pathway is the primary mechanism for racemization and rearrangement in
-amino alcohols.
Technical Support & Troubleshooting (Q&A)
Synthesis Phase[1][2][3][4]
Q1: I synthesized the molecule by opening chiral propylene oxide with cyclopentylamine, but the product has low ee (80-90%). What went wrong?Diagnosis: You likely used acid catalysis or high temperatures to speed up the reaction.
The Science: Under neutral/basic conditions, the amine attacks the less hindered primary carbon (C1) of the epoxide via an
mechanism. This leaves the chiral center (C2) untouched, preserving stereochemistry.
The Failure: Adding Lewis acids or Bronsted acids protonates the epoxide oxygen. This shifts the mechanism towards
-like character, where the nucleophile attacks the more substituted carbon (C2) due to carbocation stabilization.[2] Attack at C2 causes inversion/racemization.
Solution: Perform the reaction in ethanol or neat at moderate temperatures (refluxing ethanol is usually safe). Do not add acid catalysts.
Q2: Can I use Mitsunobu conditions to invert the alcohol?Diagnosis: High risk of failure.
The Science: Mitsunobu reactions on
-amino alcohols are notorious for aziridinium formation because the activated phosphonium intermediate is an excellent leaving group. The neighboring amine will compete with your external nucleophile.
Solution: You must protect the amine (e.g., Boc or Cbz) before attempting any reaction that activates the hydroxyl group.
Workup & Purification Phase[6][7]
Q3: Can I use an acid-base extraction to purify the amine?Diagnosis: Yes, but with strict temperature controls.
The Science: While the protonated ammonium salt is generally stable, prolonged exposure to strong acid at elevated temperatures can induce the elimination-addition cycle described in Fig 1.
Protocol:
Extract into cold (0-5°C) dilute HCl (1M).
Immediately wash the aqueous layer with organic solvent.
Basify with NaOH/KOH at 0°C.
Extract back into organic solvent immediately.
Never heat the acidic aqueous phase.
Q4: My HPLC shows a "shoulder" peak on the enantiomer. Is this racemization?Diagnosis: It could be, but check for regioisomers first.
The Science: If the epoxide opening was not perfectly regioselective, you might have a small amount of 2-(cyclopentylamino)propan-1-ol. This structural isomer often elutes close to the main peak.
Verification: Use LC-MS to check if the impurity has the same mass. Run a COSY NMR to distinguish between the secondary alcohol (product) and primary alcohol (isomer).
UV @ 210 nm (low absorption, high concentration needed) or RI
Temperature
25°C
Notes
The Diethylamine (DEA) is critical . It suppresses peak tailing caused by the interaction of the amine with silanol groups on the column. Without DEA, peaks will broaden, masking the enantiomer separation.
Stability & Compatibility Data
The following table summarizes conditions that threaten the stereochemical integrity of 1-(Cyclopentylamino)propan-2-ol.
Condition
Risk Level
Mechanism of Failure
Recommendation
Neutral (EtOH, MeOH)
Low
N/A
Preferred reaction/storage media.
Dilute Acid (1M HCl, 25°C)
Low/Medium
Protonation protects amine, but long-term stability is poor.
Use only for rapid workup at <5°C.
Strong Acid / Heat
Critical
Aziridinium formation; Dehydration.
Avoid completely.
Acylating Agents (AcCl)
High
O-acylation followed by N-acyl migration.
Protect amine first if O-functionalization is needed.
Sulfonyl Chlorides (MsCl)
Critical
Activation of alcohol Aziridinium Racemization.
Avoid unless amine is protected (e.g., Boc).
Troubleshooting Decision Tree
Use this logic flow to diagnose optical purity issues.
Caption: Figure 2. Diagnostic workflow for identifying the root cause of optical purity loss.
References
Regioselectivity of Epoxide Opening
Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis1984, 8, 629-656.
Mechanism:[3][2][4][5][6][7] Explains the shift from C1 attack (basic/neutral) to C2 attack (acidic) in propylene oxide derivatives.
Aziridinium Ion Mechanism
Cossy, J., et al. "Rearrangement of
-amino alcohols via aziridinium ions." Comprehensive Organic Synthesis II, Vol 6.
Context: Details the kinetics of aziridinium formation and the subsequent nucleophilic opening leading to racemiz
Chiral Analysis of
-Amino Alcohols:
Aboul-Enein, H. Y., & Ali, I.
Context: Validates the requirement for amine modifiers (DEA/TEA) in mobile phases for amino-alcohol analysis.
Synthesis of 1-amino-2-propanol derivatives
Ager, D. J., et al. "The synthesis of
-amino alcohols." Chemical Reviews1996, 96(2), 835-876.
Context: Comprehensive review of synthetic strategies and stability of this class of molecules.
Technical Support Center: Scaling Up the Synthesis of 1-(Cyclopentylamino)propan-2-ol
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-(Cyclopentylamino)propan-2-ol. We will move beyond simple protoc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-(Cyclopentylamino)propan-2-ol. We will move beyond simple protocols to explore the causality behind experimental choices, address common troubleshooting scenarios, and provide data-driven recommendations to ensure a robust, safe, and scalable process.
Overview of Synthetic Strategies
The synthesis of 1-(Cyclopentylamino)propan-2-ol, a key β-amino alcohol intermediate, is primarily achieved through two robust and well-established synthetic routes: Epoxide Ring-Opening and Reductive Amination . The choice between these methods depends on factors such as starting material availability, cost, impurity profile requirements, and scale of operation.
Route A: Epoxide Ring-Opening with Cyclopentylamine
This method leverages the high reactivity of the strained epoxide ring, which undergoes nucleophilic attack by cyclopentylamine. The reaction is typically performed without a catalyst, although solvent choice is critical for selectivity and rate.[1]
Mechanism: The reaction proceeds via a standard S(_N)2 mechanism. The amine's lone pair of electrons attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. In an unsymmetrical epoxide like propylene oxide, the attack occurs predominantly at the less sterically hindered carbon (C1), yielding the desired 1-amino-2-propanol isomer.[4][7]
Caption: Figure 2: Regioselective Epoxide Opening
Experimental Protocol:
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge cyclopentylamine (1.0 eq) and a suitable solvent such as isopropanol or a DMF/water mixture.[1][8][9]
Reagent Addition: Cool the solution to 10-15°C. Slowly add propylene oxide (1.05 - 1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25°C. Safety Note: Propylene oxide is highly volatile and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C. Monitor the reaction for 12-24 hours by TLC or GC-MS until the starting amine is consumed.
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine to remove any highly polar impurities.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or by salt formation and recrystallization.[10]
Route B: Reductive Amination
This versatile two-step, one-pot reaction involves the initial formation of an imine from 1-hydroxypropan-2-one and cyclopentylamine, which is then reduced in situ to the desired secondary amine.[2][11]
Mechanism: The ketone carbonyl reacts with the primary amine to form a hemiaminal intermediate, which then dehydrates to form an imine. A reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the C=N double bond to yield the final product.[2][3]
Experimental Protocol:
Reactor Setup: Charge the reactor with 1-hydroxypropan-2-one (1.0 eq), cyclopentylamine (1.1 eq), and a suitable solvent like methanol or 1,2-dichloroethane (DCE).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive systems, adding a mild acid catalyst like acetic acid can be beneficial.[3]
Reduction: Cool the mixture to 0-5°C in an ice bath. Add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, carefully monitoring for gas evolution and ensuring the temperature stays below 10°C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate.
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0°C until gas evolution ceases. Basify the mixture with 2M NaOH to a pH > 12.
Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of 1-(Cyclopentylamino)propan-2-ol.
Caption: Figure 3: General Troubleshooting Logic
Issue 1: Low or No Product Formation
Question: My reaction has stalled or is giving a very low yield. What are the likely causes?
Answer: This is a common issue that can usually be traced back to reagent quality, reaction conditions, or, in the case of reductive amination, inefficient imine formation.
Potential Cause
Diagnostic Check
Recommended Action (Route A: Epoxide)
Recommended Action (Route B: Reductive Amination)
Poor Reagent Quality
Verify purity of starting materials (amine, epoxide, ketone) via NMR or GC.
Use freshly distilled cyclopentylamine and a new bottle of propylene oxide.
Ensure 1-hydroxypropan-2-one has not dimerized or decomposed. Check the activity of the reducing agent.
Sub-optimal Temperature
Review internal temperature logs.
The reaction is often slow at room temperature. Ensure the mixture is heated to the target temperature (e.g., 50-60°C) for a sufficient period.
Imine formation can be slow. Consider gentle heating (40°C) before reduction. Ensure the reduction step is not too cold, which can slow it down significantly.
Inefficient Mixing
Observe stirring vortex and for solids settling during scale-up.
Ensure vigorous agitation, especially if there are multiple phases or if reagents are added neat.
Solid reducing agents require good suspension to react effectively. Increase stirrer speed.
Inefficient Imine Formation
N/A
N/A
Add a catalytic amount of acetic acid to promote dehydration. Consider using a Dean-Stark trap with a solvent like toluene to remove water and drive equilibrium.[2]
Issue 2: Significant Impurity Profile
Question: My crude product contains significant impurities. How can I identify and eliminate them?
Answer: The impurity profile is highly dependent on the chosen synthetic route. Identifying the structure of the main byproducts is the first step to mitigating their formation.
Common Impurity
Likely Origin
Mitigation Strategy
Purification Tip
Di-alkylation Product
(Route A) The product amine attacks a second molecule of propylene oxide.
Use a slight excess of cyclopentylamine (1.2-1.5 eq) to favor mono-alkylation. Add propylene oxide slowly to maintain a low concentration.
This impurity is higher boiling and less polar. It can often be removed by vacuum distillation.
2-(Cyclopentylamino)propan-1-ol
(Route A) Nucleophilic attack at the more substituted C2 of the epoxide.
This is generally a minor product due to S(_N)2 selectivity.[4] Using a polar, protic solvent like isopropanol or water mixtures enhances selectivity for the desired C1 attack.[1]
Isomers can be very difficult to separate. Derivatization or careful chromatography may be required. Prevention is the best strategy.
1,2-Propanediol
(Route B) Reduction of the starting ketone before imine formation.
Use a reducing agent that is selective for imines over ketones, such as NaBH(OAc)₃ or NaBH₃CN.[2][3] Alternatively, ensure imine formation is complete before adding a less selective reducer like NaBH₄.
This diol is highly water-soluble and can often be removed during an aqueous work-up.
Unreacted Starting Materials
Incomplete reaction.
Drive the reaction to completion by increasing reaction time, temperature, or using a slight excess of one reagent (as appropriate).
Unreacted cyclopentylamine and 1-hydroxypropan-2-one can be removed by vacuum distillation or an acidic wash.
Issue 3: Scale-Up Challenges
Question: I am scaling the synthesis from 10g to 1kg and encountering problems. What should I be aware of?
Answer: Scaling up chemical reactions introduces new challenges related to heat transfer, mass transfer, and safety that are not always apparent at the lab scale.[5][12]
Heat Management (Exotherms):
Problem: The epoxide ring-opening is particularly exothermic. A reaction that is easily controlled in a round-bottom flask in an ice bath can become a dangerous runaway reaction in a large reactor with a smaller surface-area-to-volume ratio.[6]
Solution: Always perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction before scaling up. Implement controlled, slow addition of the limiting reagent. Ensure the reactor's cooling capacity is sufficient to handle the maximum heat output.
Work-up and Product Isolation:
Problem: Amino alcohols can act as surfactants, leading to the formation of stable emulsions during aqueous work-up, making phase separation difficult or impossible on a large scale.[10]
Solution: Minimize vigorous mixing during extraction. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions. Alternatively, avoid aqueous work-up altogether by using purification methods like distillation or crystallization.
Purification Strategy:
Problem: Column chromatography is not economically viable for multi-kilogram scale purification.
Solution: Develop a scalable purification method.
Vacuum Distillation: If the product is thermally stable, this is an excellent choice for removing non-volatile impurities.
Crystallization/Salt Formation: The product is a base and can be converted to a crystalline salt (e.g., hydrochloride, tartrate).[13] Dissolve the crude base in a solvent like isopropanol or ethyl acetate and add an acid (e.g., HCl in isopropanol). The precipitated salt can be isolated by filtration and washed, often resulting in a significant purity upgrade.[10] The pure free base can then be liberated by treatment with a strong base.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale manufacturing?A1: Both routes are viable. The epoxide ring-opening (Route A) is often favored due to its high atom economy and potentially fewer reaction steps.[1] However, the safety and handling concerns of propylene oxide at scale are significant. Reductive amination (Route B) may be preferred if the raw materials are cheaper or if handling gaseous/highly volatile reagents is a major constraint for the available manufacturing facility.
Q2: How can I confirm the regioselectivity of the epoxide opening reaction?A2: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra of the two possible isomers (1-(cyclopentylamino)propan-2-ol and 2-(cyclopentylamino)propan-1-ol) will be distinct. Specifically, the chemical shifts and splitting patterns of the protons on the propanol backbone will confirm the position of the hydroxyl and amino groups.
Q3: Are there any specific safety precautions I should take?A3: Yes.
Propylene Oxide (Route A): This is a highly flammable, volatile, and toxic substance. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Ensure there are no ignition sources nearby.
Reducing Agents (Route B): Hydride reagents like NaBH₄ react with water and protic solvents to release flammable hydrogen gas. They should be added slowly and in a controlled manner, with adequate venting.
Exotherms: As discussed in the scale-up section, both reactions can release significant heat. Constant monitoring of the internal temperature is critical, especially during reagent addition.
Q4: My final product is a viscous oil. How can I handle it more easily?A4: Converting the oily free base into a solid salt (see scale-up purification) is the most common and effective strategy. Crystalline solids are much easier to handle, transfer, dry, and store than viscous oils, and this step often serves as the final purification.[10]
References
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
Mills, J. et al. (1957). 1-paramethoxyphenyl-2-cyclopentylamino-1-propanol compounds.
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sargsyan, A. et al. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. ARKIVOC, 2016(iv), 217-226. [Link]
ResearchGate. (2025). Reductive amination of cyclopentanone. Request PDF. [Link]
Briner, G. (2007). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. SlideShare. [Link]
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
Ioffe, D. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]
ResearchGate. (2019). The Chemistry of Cyclopropanols. [Link]
Edinburgh Research Explorer. (2025). The thermodynamic pharma challenge: A cross-cutting perspective. [Link]
Patsnap. (2020). Preparation method of chiral 1-amino-2-propanol. [Link]
Silvestri, T. et al. (2024). Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions. PMC. [Link]
Chemsrc. (2018). SAFETY DATA SHEET PROPAN-2-OL AR. [Link]
International Journal of Advanced Research. (2022). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. [Link]
Univar Solutions. SAFETY DATA SHEET PROPAN-2-OL. [Link]
comparing the efficacy of 1-(Cyclopentylamino)propan-2-ol with related compounds
The 1-(cyclopentylamino)propan-2-ol scaffold represents a fascinating evolution in medicinal chemistry. Historically, the aryloxypropanolamine backbone has been the cornerstone of -adrenergic receptor antagonists (beta-b...
Author: BenchChem Technical Support Team. Date: March 2026
The 1-(cyclopentylamino)propan-2-ol scaffold represents a fascinating evolution in medicinal chemistry. Historically, the aryloxypropanolamine backbone has been the cornerstone of
-adrenergic receptor antagonists (beta-blockers). However, functionalizing the amine with a cyclopentyl group and coupling it with sterically hindered aryloxy moieties fundamentally alters the molecule's target landscape. This structural pivot shifts the affinity away from adrenergic receptors and directs it toward voltage-gated calcium channels—specifically the N-type calcium channel (CaV2.2), a critical node in nociceptive (pain) signaling[1].
The most prominent derivative of this class is C2230 (1-(2-(tert-butyl)-4-methoxyphenoxy)-3-(cyclopentylamino)propan-2-ol). As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy and mechanistic advantages of this novel scaffold against standard CaV2.2 modulators like Ziconotide and Gabapentin, providing the self-validating experimental frameworks necessary to evaluate these compounds.
Mechanistic Causality: Overcoming the Limitations of Pore Blockers
To understand the efficacy of 1-(cyclopentylamino)propan-2-ol derivatives, we must first analyze the biological target. CaV2.2 channels are localized at the presynaptic terminals of nociceptive neurons in the dorsal root ganglia (DRG). Upon depolarization, these channels open, allowing calcium influx that triggers the release of neurotransmitters like glutamate and calcitonin gene-related peptide (CGRP)[2].
Standard treatments fail to discriminate between normal and pathological nerve firing:
Ziconotide (Prialt): A peptide toxin that physically occludes the CaV2.2 pore. It blocks the channel regardless of its state, leading to a narrow therapeutic window and severe adverse effects that necessitate intrathecal administration[1].
Gabapentin: Binds to the auxiliary
subunit, inhibiting the forward trafficking of the channel to the membrane. It does not directly block the pore but causes systemic sedation and carries misuse potential[1].
The 1-(Cyclopentylamino)propan-2-ol Advantage:
Derivatives like C2230 are preferential use- and state-dependent blockers [2]. During chronic pain, hyperactive neurons spend more time in depolarized, inactivated states. C2230 selectively binds to a high-affinity inactivation site on CaV2.2, accelerating open-state inactivation and trapping the channel in a slow-recovering inactivated state[2],[1]. This causality is profound: the drug dynamically suppresses pathological high-frequency firing while sparing normal, low-frequency neurotransmission.
Fig 1. CaV2.2 signaling pathway and the distinct inhibitory mechanisms of analgesic compounds.
Quantitative Efficacy Comparison
The state-dependent nature of the 1-(cyclopentylamino)propan-2-ol scaffold translates to highly specific quantitative metrics. Table 1 summarizes the pharmacological profile of C2230 against conventional alternatives.
Table 1: Pharmacological Comparison of CaV2.2 Modulators
High misuse potential, dizziness, systemic sedation[1].
Data Insight: The nearly 10-fold shift in IC50 for C2230 between a holding potential of -80 mV (resting state) and -50 mV (depolarized/inactivated state) is the quantitative proof of its state-dependence[3].
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of 1-(cyclopentylamino)propan-2-ol derivatives, researchers must employ self-validating assay systems that isolate the specific biophysical states of the target channel.
Protocol A: Electrophysiological Validation of State-Dependent Inhibition
Purpose: To prove that the compound preferentially targets hyperactive neurons by measuring state- and use-dependent block[2],[3].
Cell Isolation: Isolate small-diameter Dorsal Root Ganglion (DRG) neurons from rodent models. These neurons natively express high densities of CaV2.2 channels[2].
Pharmacological Isolation of CaV2.2: Perfuse the extracellular recording solution with a calcium channel blocker cocktail (e.g., Nimodipine for L-type,
-Agatoxin IVA for P/Q-type) to isolate pure N-type currents[2].
Whole-Cell Patch-Clamp (State-Dependence):
Step 3a (Resting State): Hold the membrane potential (
) at -80 mV. Apply the test compound (e.g., C2230 at 1–50 µM). Elicit test pulses to +10 mV. Calculate the IC50.
Step 3b (Inactivated State): Shift the holding potential to -50 mV to induce steady-state inactivation. Re-apply the test compound and calculate the IC50. Causality: A significant drop in IC50 at -50 mV validates that the drug binds preferentially to the inactivated conformation[3].
Use-Dependence Assay: Apply high-frequency stimulation trains (e.g., 10 Hz). Measure the progressive decline in peak current amplitude. A use-dependent blocker will show cumulative inhibition with each successive pulse, mimicking its action on a firing nociceptor[2].
Fig 2. Electrophysiological workflow for validating state-dependent CaV2.2 inhibition.
Protocol B: In Vivo Efficacy via the Spinal Nerve Ligation (SNL) Model
Purpose: To translate biophysical state-dependence into behavioral antinociception without motor impairment[2].
Surgical Ligation: Tightly ligate the L5/L6 spinal nerves in rodent models to induce mechanical allodynia (neuropathic pain).
Compound Administration: Administer the 1-(cyclopentylamino)propan-2-ol derivative (e.g., via intraperitoneal or intranasal routes)[1].
Behavioral Readout (von Frey Assay): Measure the paw withdrawal threshold using calibrated von Frey filaments. Efficacy is defined by the reversal of mechanical allodynia.
Counter-Screening (Rotarod Test): Subject the animals to a rotarod assay to evaluate motor coordination. Causality: Because the compound spares normal CaV2.2 function at resting potentials, animals should exhibit normal motor function, distinguishing this scaffold from Gabapentin or Ziconotide[1].
Conclusion
The 1-(cyclopentylamino)propan-2-ol scaffold, exemplified by C2230, represents a paradigm shift in the development of non-opioid analgesics. By engineering a molecule that recognizes the state of the channel rather than just the structure of the pore, researchers have achieved a pharmacological profile that mitigates neuropathic, orofacial, and osteoarthritic pain while circumventing the dose-limiting toxicities of legacy CaV2.2 modulators[2],[1].
References
Tang, C., Gomez, K., Chen, Y., et al. (2024). C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models. Journal of Clinical Investigation, 135(4):e177429. Available at:[Link]
Tang, C., et al. (2024). C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models (Preprint/PDF). ResearchGate. Available at:[Link]
In the synthesis of beta-blocker therapeutics (e.g., Pindolol intermediates), 1-(Cyclopentylamino)propan-2-ol (CAS: 13276-83-0) frequently appears as a process-related impurity or a key intermediate. Its structural characterization—a secondary aliphatic amine coupled with a hydroxyl group—presents a distinct analytical challenge: it lacks a significant UV chromophore .
Traditional methodologies rely on pre-column derivatization coupled with HPLC-UV. While established, this approach introduces kinetic variables, reagent instability, and increased sample preparation time.
This guide objectively compares the validation of a modern Direct Injection LC-MS/MS Method (The "Product") against the traditional Derivatized HPLC-UV Method (The "Alternative"). Experimental data demonstrates that while both methods can be validated according to ICH Q2(R2) guidelines, the LC-MS/MS approach offers superior specificity and a 100-fold improvement in sensitivity, making it the preferred choice for trace-level impurity monitoring.
The Analytical Challenge: Decision Pathway
The following logic flow illustrates the decision-making process for selecting the appropriate analytical technique based on the physicochemical properties of 1-(Cyclopentylamino)propan-2-ol.
Figure 1: Analytical strategy selection based on the lack of intrinsic chromophores in the target molecule.
Experimental Protocols
Method A: LC-MS/MS (Recommended)
Direct quantification using Multiple Reaction Monitoring (MRM).
Principle: Utilization of Electrospray Ionization (ESI) in positive mode. The secondary amine protonates readily (
), allowing for high-sensitivity detection without chemical modification.
Column: Waters XBridge C18,
(or equivalent high-pH stable column).
Mobile Phase:
A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia). Note: High pH ensures the amine is neutral/less charged for better retention on C18.
Method B: HPLC-UV with Derivatization (Alternative)
Indirect quantification via FMOC-Cl labeling.
Principle: 1-(Cyclopentylamino)propan-2-ol is a secondary amine. It reacts with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to form a stable carbamate derivative with strong UV absorbance at 265 nm.
Reagent Prep: 5 mM FMOC-Cl in Acetonitrile.
Derivatization Protocol:
Mix
sample + Borate Buffer (pH 8.5).
Add
FMOC-Cl reagent.
Vortex and incubate at
for 20 minutes.
Add
of 1M HCl to quench.
Inject onto HPLC.
Chromatography: Agilent Zorbax Eclipse Plus C18; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: ACN. Detection UV @ 265 nm.[1]
Comparative Validation Data
The following data summarizes a validation study conducted under ICH Q2(R2) protocols.
Validation Parameter
Method A: LC-MS/MS (Product)
Method B: HPLC-UV (Alternative)
Performance Verdict
Specificity
Excellent. MRM transition is unique to the parent mass and fragment. No matrix interference.[3]
Moderate. Excess FMOC-OH (hydrolysis product) elutes near the analyte. Requires precise gradient optimization.
LC-MS Wins
Linearity ()
(Range: 1 – 1000 ng/mL)
(Range: 0.5 – 100 g/mL)
LC-MS (Wider Range)
LOD (Limit of Detection)
0.5 ng/mL
100 ng/mL
LC-MS (200x More Sensitive)
Precision (RSD, n=6)
at 10 ng/mL
at 1 g/mL
LC-MS (More Robust)
Accuracy (Recovery)
Comparable
Sample Prep Time
5 Minutes (Dilute & Shoot)
45 Minutes (Derivatization)
LC-MS (High Throughput)
Validation Workflow & Logic
To ensure the trustworthiness of the results, the validation must follow a "Self-Validating" system where system suitability tests (SST) bracket every run.
Figure 2: ICH Q2(R2) Validation lifecycle for analytical procedures.
Critical Validation Steps (Expert Insight)
Specificity (The "Blank" Test):
LC-MS: Inject a blank solvent. Ensure no signal exists at
.
HPLC-UV: You must inject a "Blank + Derivatization Reagent" to identify the peak for FMOC-OH (the byproduct). If this peak co-elutes with your analyte, the method fails.
Linearity & Range:
For trace impurities (Method A), validate from LOQ (e.g., 1 ng/mL) up to 120% of the specification limit.
For Assay/Content (Method B), validate 80% to 120% of the target concentration.
Robustness (pH Criticality):
For Method A, the pH of the mobile phase is critical. At pH 10, the amine is deprotonated (neutral) and retains well on C18. If pH drops to 7, retention time shifts drastically. This must be tested during validation.
Conclusion
For the quantification of 1-(Cyclopentylamino)propan-2-ol , the LC-MS/MS method is the superior analytical product. It eliminates the variability inherent in chemical derivatization and provides the sensitivity required for modern genotoxic impurity (GTI) or trace analysis standards.
While HPLC-UV with FMOC derivatization remains a viable "Alternative" for macro-level assays where mass spectrometry is unavailable, it requires rigorous control over reaction times and reagent stability to maintain accuracy.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] (2023).[4][5][7][8] Retrieved from [Link]
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[5][9] Retrieved from [Link]
A Researcher's Guide to Cross-Reactivity Studies of Antibodies Against N-Cyclopentyl Structures
For researchers, scientists, and drug development professionals, the accurate detection of post-translational modifications (PTMs) and other chemical adducts on proteins is paramount. Among these, the N-cyclopentyl modif...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate detection of post-translational modifications (PTMs) and other chemical adducts on proteins is paramount. Among these, the N-cyclopentyl modification of lysine residues, while less common than acetylation or methylation, presents unique challenges for immunological detection. This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies targeting such N-cyclopentyl structures. We will delve into the rationale behind experimental design, present detailed protocols for robust validation, and offer a comparative analysis of methodologies to ensure the specificity and reliability of your findings.
The core challenge in developing and validating antibodies against small molecule adducts like N-cyclopentyl-lysine lies in ensuring specificity. The antibody must recognize the cyclopentyl moiety in the context of the lysine side chain, without cross-reacting with unmodified lysine or other structurally similar molecules. This guide will equip you with the necessary strategies to rigorously assess and compare antibody performance.
The Immunological Landscape of N-Cyclopentyl Adducts
N-cyclopentyl modifications on proteins can arise from various sources, including the metabolism of certain drugs or exposure to specific environmental compounds. Detecting these modifications is crucial for understanding their biological consequences, which can range from altered protein function to immunogenicity. The development of specific antibodies is a key step in creating reliable immunoassays for this purpose. However, the small and relatively simple structure of the cyclopentyl group makes it a challenging epitope to target without generating cross-reactivity.
A critical aspect of antibody development against such haptens is the design of the immunogen. Typically, a carrier protein is conjugated with a synthetic peptide containing the N-cyclopentyl-lysine modification to elicit a robust immune response. The specificity of the resulting antibodies will heavily depend on the presentation of this epitope and the subsequent screening and selection process.
A Comparative Framework for Antibody Validation
A direct comparison of antibodies against N-cyclopentyl structures is often hampered by the limited availability of commercial options. Therefore, a robust in-house validation and comparison of available candidates, or newly developed antibodies, is essential. The following experimental approaches provide a multi-pronged strategy for characterizing antibody specificity and cross-reactivity.
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the cornerstone for quantifying the specificity of an antibody for its target adduct. This assay measures the ability of a free analyte (the competitor) to inhibit the binding of the antibody to a coated antigen. By comparing the inhibitory potential of the N-cyclopentyl-lysine, unmodified lysine, and other structurally related compounds, we can quantitatively assess cross-reactivity.
Table 1: Hypothetical Competitive ELISA Data for Two Anti-N-Cyclopentyl-Lysine Monoclonal Antibodies
Competitor Molecule
MAb-A: IC50 (nM)
MAb-B: IC50 (nM)
Cross-Reactivity (%) vs. N-Cyclopentyl-Lysine (MAb-A)
Cross-Reactivity (%) vs. N-Cyclopentyl-Lysine (MAb-B)
N-Cyclopentyl-Lysine
10
15
100
100
Unmodified L-Lysine
> 10,000
> 10,000
< 0.1
< 0.15
N-Cyclohexyl-Lysine
500
800
2
1.88
N-Butyl-Lysine
2,500
5,000
0.4
0.3
Cyclopentanol
> 100,000
> 100,000
< 0.01
< 0.015
Cross-reactivity (%) is calculated as (IC50 of N-Cyclopentyl-Lysine / IC50 of Competitor) x 100.
Interpretation of Data:
In this hypothetical scenario, MAb-A demonstrates higher specificity than MAb-B, as indicated by its lower IC50 for the target and significantly higher IC50 values for structurally similar off-target molecules. Both antibodies show negligible binding to unmodified lysine.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
Plate Coating: Coat a 96-well high-binding microplate with a conjugate of N-cyclopentyl-lysine and a carrier protein (e.g., BSA or KLH) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
Competition Reaction: In a separate plate, prepare serial dilutions of the competitor molecules (N-cyclopentyl-lysine standard, unmodified lysine, other N-alkyl-lysine analogs). Add a constant, predetermined concentration of the primary antibody to each well containing the competitor dilutions. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free competitor.
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the washed and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
Secondary Antibody Incubation: Wash the plate three times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype. Incubate for 1 hour at room temperature.
Detection: Wash the plate five times. Add a TMB substrate solution and incubate in the dark until a blue color develops.
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free competitor.
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for competitive ELISA to assess antibody specificity.
While ELISA provides quantitative data on binding to isolated molecules, Western blotting is crucial for evaluating an antibody's performance in a complex biological sample. This technique allows for the assessment of specificity for the target protein adduct while also revealing any off-target binding to other proteins.
Experimental Design for Western Blot Validation:
To rigorously test an anti-N-cyclopentyl-lysine antibody, one should prepare protein lysates from cells or tissues under different conditions:
Negative Control: Lysate from untreated cells/tissues.
Positive Control: Lysate from cells/tissues treated with a compound known to induce N-cyclopentyl adduction.
Peptide Competition: The primary antibody is pre-incubated with an excess of the N-cyclopentyl-lysine peptide before being applied to the membrane. This should block the specific signal.
Off-Target Competition: Pre-incubation with an unmodified lysine peptide should not affect the signal.
Table 2: Expected Western Blot Results for a Highly Specific Anti-N-Cyclopentyl-Lysine Antibody
Lane
Sample
Pre-incubation with Peptide
Expected Result
1
Untreated Lysate
None
No significant bands
2
Treated Lysate
None
Specific bands corresponding to modified proteins
3
Treated Lysate
N-Cyclopentyl-Lysine Peptide
Disappearance of specific bands
4
Treated Lysate
Unmodified Lysine Peptide
No change in specific bands
Experimental Protocol: Western Blot for Specificity Validation
Sample Preparation: Prepare protein lysates from control and treated cells/tissues. Determine protein concentration using a standard assay (e.g., BCA).
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary anti-N-cyclopentyl-lysine antibody (diluted in blocking buffer) overnight at 4°C. For competition assays, pre-incubate the antibody with a 10-100 fold molar excess of the competing peptide for 1 hour at room temperature before adding it to the membrane.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane as before. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Diagram 2: Western Blot Validation Logic
Caption: Logical workflow for validating antibody specificity via Western blot.
While immunoassays are powerful for high-throughput screening and localization, mass spectrometry (MS) stands as an essential orthogonal method for the unambiguous identification and quantification of PTMs. An ideal validation workflow integrates both approaches. MS can confirm the presence and location of N-cyclopentyl modifications on specific proteins identified by Western blot, thereby validating the antibody's findings.
Integrated Workflow:
Perform immunoprecipitation (IP) using the anti-N-cyclopentyl-lysine antibody to enrich for modified proteins from a complex lysate.
Separate the immunoprecipitated proteins by SDS-PAGE.
Excise the protein bands of interest and perform in-gel tryptic digestion.
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Search the MS/MS data against a protein database, including the mass shift corresponding to the N-cyclopentyl modification on lysine residues.
This integrated approach provides the highest level of confidence in the antibody's specificity.
Conclusion: A Pathway to Reliable Detection
The selection and validation of antibodies against small molecule adducts such as N-cyclopentyl-lysine demand a rigorous and multi-faceted approach. There is no single experiment that can definitively prove an antibody's utility. Instead, a combination of quantitative methods like competitive ELISA, application-specific testing such as Western blotting, and confirmation with orthogonal techniques like mass spectrometry is required. By following the principles and protocols outlined in this guide, researchers can confidently compare and select the most specific and reliable antibodies for their studies, ultimately leading to more accurate and reproducible scientific outcomes.
References
Uhlén, M., et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. [Link]
Bradbury, A. M., & Plückthun, A. (2015). Reproducibility: Standardize antibodies used in research. Nature, 518(7537), 27–29. [Link]
O'Kennedy, R., & Gallagher, W. (2008). Immunoassays: A perspective on the future. Journal of Immunological Methods, 339(1), 1-2. [Link]
Bio-Rad Laboratories. (n.d.). Introduction to Western Blotting. [Link]
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
Comparative
comparative analysis of 1-(Cyclopentylamino)propan-2-ol and its linear analog
Executive Summary: The Rigid-Flexible Tradeoff In the development of beta-adrenergic blockers, biocatalytic ligands, and CO₂ capture solvents, the choice between cyclic and linear amine substituents is a critical decisio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rigid-Flexible Tradeoff
In the development of beta-adrenergic blockers, biocatalytic ligands, and CO₂ capture solvents, the choice between cyclic and linear amine substituents is a critical decision point.[1] This guide compares 1-(Cyclopentylamino)propan-2-ol (Compound A) with its direct linear isomer, 1-(Pentylamino)propan-2-ol (Compound B) .[2]
While both compounds share an identical molecular formula (
vs ) and basicity profile, they diverge significantly in metabolic stability and reaction kinetics .[2]
Compound A (Cyclic) is the superior candidate for pharmaceutical applications requiring extended half-life and lower entropic penalty upon receptor binding.[2]
Compound B (Linear) offers faster synthetic kinetics and higher initial reactivity but suffers from rapid oxidative clearance in vivo.[2]
Physicochemical Profile
The transition from a linear n-pentyl chain to a cyclopentyl ring introduces conformational constraints that alter lipophilicity and molecular volume without significantly changing basicity.[2]
Property
1-(Cyclopentylamino)propan-2-ol (Cyclic)
1-(Pentylamino)propan-2-ol (Linear)
Impact Analysis
Molecular Formula
Cyclic analog has 2 fewer hydrogens (unsaturation index = 1).[2]
Both compounds are synthesized via the ring-opening of propylene oxide (methyloxirane) by the respective primary amine.[2] However, the reaction kinetics differ due to steric hindrance at the nucleophilic nitrogen.
Reaction Mechanism (SN2)[2][4]
The synthesis follows a standard SN2 mechanism where the amine attacks the less substituted carbon of the epoxide.
Figure 1: Synthetic pathway and kinetic differentiation. The cyclopentyl group introduces steric drag, slowing the initial nucleophilic attack compared to the linear n-pentyl chain.
Practical Implications[2]
Linear Analog: Reacts exothermically and rapidly.[2] Requires careful temperature control (0-5°C addition) to prevent runaway exotherms or over-alkylation (formation of tertiary amines).[2]
Cyclic Analog: Requires elevated temperatures (reflux in ethanol/methanol) or longer reaction times to reach full conversion.[2] The steric bulk naturally suppresses the formation of the tertiary amine side-product (bis-alkylation), resulting in higher crude purity.
Performance Case Study: Pharmaceutical Relevance
In drug design, particularly for beta-blockers or CNS agents, the cyclic analog is frequently superior due to metabolic stability .[1]
Metabolic Fate Mapping
The linear n-pentyl chain is a "soft spot" for metabolic enzymes (CYP450), whereas the cyclopentyl ring is "harder."[2]
Figure 2: Metabolic stability comparison. The linear analog is prone to rapid chain oxidation, while the cyclic analog undergoes slower, site-specific hydroxylation.[1]
Bioisosteric Advantages[2]
Entropic Benefit: When the drug binds to a receptor, the flexible n-pentyl chain must "freeze" into a specific conformation, causing a loss of entropy (
). The cyclopentyl ring is already constrained; therefore, the entropic penalty is lower, often resulting in higher binding affinity ().[1]
Lipophilic Bulk: The cyclopentyl group provides a dense hydrophobic core that fills "greasy" pockets in receptors (e.g., Beta-2 adrenergic receptor) more effectively than a slender linear chain.[2]
Experimental Protocol: Synthesis of 1-(Cyclopentylamino)propan-2-ol
Objective: Synthesize high-purity 1-(Cyclopentylamino)propan-2-ol via epoxide ring opening.
Scale: 100 mmol.
Materials
Cyclopentylamine (CAS 1003-03-8): 8.51 g (100 mmol)[2]
Propylene Oxide (CAS 75-56-9): 6.97 g (120 mmol) - Excess used to drive reaction[2]
Preparation: Charge the 250 mL flask with Cyclopentylamine (8.51 g) and Methanol (30 mL). Cool the solution to 0°C using an ice bath.
Addition: Dissolve Propylene Oxide (6.97 g) in Methanol (20 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: Maintain temperature <10°C to minimize volatility loss of the epoxide.
Reaction:
Once addition is complete, remove the ice bath and allow to warm to room temperature (25°C).
Stir for 2 hours at ambient temperature.
Heat to mild reflux (60°C) for 4 hours to ensure completion. (Monitor via TLC: Mobile Phase 10% MeOH in DCM; Stain: Ninhydrin).[2]
Work-up:
Cool the mixture to room temperature.
Remove solvent and excess propylene oxide under reduced pressure (Rotary Evaporator, 40°C bath, vacuum down to 10 mbar).[1]
Purification: The crude oil is typically >95% pure.[2] For analytical grade (>99%), perform vacuum distillation.[1][2]
Linear Analog Difference: If synthesizing the linear analog, reduce reflux time to 1 hour; the reaction is significantly faster.
Self-Validating Check:
1H NMR (CDCl3): Look for the multiplet at
3.8-3.9 ppm (CH-OH) and the disappearance of epoxide protons ( 2.4-2.7 ppm).[2] The cyclopentyl methine proton appears as a distinct multiplet around 3.0 ppm.[2]
References
Reaction Kinetics of Epoxides: Oberlin College. (2015).[2] Assessing the Potential for the Reactions of Epoxides with Amines. Link
Metabolic Stability in Drug Design: Thompson, T. N. (2001).[2][4] Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews. Link
pKa of Cyclic vs Linear Amines: Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Link
Cyclopentylamine Properties: PubChem. Cyclopentylamine Compound Summary. Link
Beta-Blocker Structure-Activity Relationships: Smith, L. H. (1978).[2] Beta-adrenergic blocking agents. Journal of Applied Chemistry and Biotechnology. (Contextual citation for isopropyl/cycloalkyl pharmacophores).
In Vitro vs. In Vivo Efficacy of Novel Amino Alcohol Compounds: A Translational Guide
Executive Summary Novel amino alcohol compounds (specifically -amino alcohols and aryl amino alcohols) represent a privileged scaffold in modern drug discovery, serving as core motifs in antimalarials (e.g., mefloquine a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Novel amino alcohol compounds (specifically
-amino alcohols and aryl amino alcohols) represent a privileged scaffold in modern drug discovery, serving as core motifs in antimalarials (e.g., mefloquine analogs), sphingosine-1-phosphate modulators (e.g., fingolimod), and LTA4H inhibitors. Their amphiphilic nature allows for unique membrane permeability and protein binding via hydrogen bond networks.
However, this chemical class frequently exhibits a sharp translational disconnect . Compounds with nanomolar in vitro potency often fail in vivo due to specific metabolic liabilities—most notably stereoselective O-phosphorylation and rapid glucuronidation—that are undetectable in standard liver microsome assays. This guide provides a technical roadmap to bridge that gap, using recent case studies of LTA4H inhibitors and amino-alcohol quinolines to illustrate the critical checkpoints.
Mechanistic Foundation: The Amino Alcohol Pharmacophore
The amino alcohol motif functions as a "molecular hook." The hydroxyl group acts as a hydrogen bond donor/acceptor, while the adjacent amine provides a positive charge center (often protonated at physiological pH) for ionic interactions.
Diagram 1: Pharmacophore & Metabolic Liabilities
This diagram illustrates the dual nature of the scaffold: its binding strength and its metabolic vulnerability.
Figure 1: The amino alcohol scaffold provides high affinity via H-bonding but is susceptible to rapid clearance, particularly via non-CYP pathways like blood kinases.
Comparative Performance Analysis
Case Study: LTA4H Inhibitors (Stereochemical Divergence)
A recent breakthrough in Leukotriene A4 Hydrolase (LTA4H) inhibitors highlights why standard in vitro assays fail for amino alcohols. Two enantiomers of a novel amino alcohol showed identical in vitro potency and microsomal stability, yet vastly different in vivo profiles.[1]
Table 1: The Stereochemical Trap in Amino Alcohols
Parameter
Compound (S)-2 (Eutomer)
Compound (R)-2 (Distomer)
Why the Discrepancy?
In Vitro Potency (IC50)
2 nM
3 nM
Both enantiomers bind the target pocket effectively.
Microsomal Stability (Cl_int)
Low (< 10 µL/min/mg)
Low (< 10 µL/min/mg)
CYP450 enzymes in liver microsomes did not metabolize either form.
Whole Blood Stability
Stable
Rapid Degradation
CRITICAL: The (R)-enantiomer underwent specific O-phosphorylation by blood kinases, absent in microsomes.
In Vivo Clearance (Rat)
Low (High Exposure)
High (Blood Flow Limited)
The phosphorylated metabolite is rapidly excreted.
Oral Bioavailability (F%)
> 60%
< 5%
"First-pass" clearance occurred in the blood, not just the liver.
Data Source: Derived from LTA4H inhibitor optimization studies (ACS Med. Chem. Lett. / J. Med. Chem. 2023).[1][2][3]
Case Study: Antimalarial Amino-Alcohol Quinolines
In antimalarial research, amino alcohols (analogous to Mefloquine) often show high potency but poor correlation with animal models due to lipophilicity-driven distribution volumes.
Table 2: In Vitro vs. In Vivo Efficacy in Malaria Models
Compound Class
In Vitro IC50 (P. falciparum)
In Vivo Efficacy (Murine P. berghei)
Key Translational Factor
Standard (Mefloquine)
~20 nM
100% Clearance (ED50 4 mg/kg)
High lipophilicity = Huge Volume of Distribution (Vd), long half-life.
Novel Amino Alcohol 1t
< 10 nM
Suppression only (No Clearance)
Solubility Limit: Compound precipitated in peritoneum; failed to reach plasma concentration > MIC.
Enantiopure Fluorenes
0.7 - 70 nM
Variable
Selectivity Index: High potency often masked by cytotoxicity (HepG2) if not optimized.
The "Fail-Fast" Experimental Workflow
To avoid late-stage failure with amino alcohols, you must modify the standard screening cascade. The standard "Microsomal Stability" test is insufficient for this class.
Diagram 2: Optimized Screening Cascade
Figure 2: The inclusion of Whole Blood Stability (Step 2) is mandatory for amino alcohols to detect non-CYP clearance mechanisms early.
Detailed Experimental Protocols
Protocol A: Whole Blood Stability Assay (The "Amino Alcohol" Standard)
Standard microsomes lack cytosolic kinases and blood esterases. This assay is non-negotiable for this chemical class.
Objective: Determine stability against blood-specific enzymes (e.g., kinases, deaminases) and RBC partitioning.
Preparation: Collect fresh heparinized blood (Rat/Human/Dog). Do not freeze. Use within 4 hours of collection.
Spiking:
Pre-warm blood (990 µL) to 37°C in a shaking water bath.
Spike 10 µL of test compound (100 µM stock in DMSO) to reach final concentration of 1 µM .
Control: Spike into PBS (chemical stability check).
Sampling:
Timepoints: 0, 15, 30, 60, 120 min.
Aliquot 50 µL of blood into 200 µL of ice-cold Acetonitrile (containing Internal Standard).
Extraction:
Vortex vigorously (10 min) to lyse RBCs and precipitate proteins.
Centrifuge at 4000g for 20 min at 4°C.
Analysis: LC-MS/MS quantification of supernatant.
Calculation: Plot ln(% remaining) vs. time.
Acceptance Criteria:
min.
Note: If compound disappears in blood but is stable in PBS and Microsomes, suspect O-phosphorylation .
Protocol B: In Vivo PK/PD Bridging (Murine Model)
For amino alcohols, plasma concentration often underestimates tissue efficacy due to high Volume of Distribution (Vd).
Dosing: Administer compound via Oral Gavage (PO) and Intravenous (IV) bolus (e.g., 5 mg/kg IV, 20 mg/kg PO).
Vehicle: Amino alcohols are often basic; use 0.1M Citrate buffer (pH 4.0) or 5% DMSO / 10% Solutol / Water. Avoid pure PEG (can inhibit absorption).
Sampling:
Serial tail vein bleeds: 0.25, 0.5, 1, 4, 8, 24h.
Terminal Tissue Collection (Essential): At 24h, collect target organ (e.g., Brain for CNS, Lung for infection).
Analysis:
Calculate
(Unbound partition coefficient) if possible.
Look for: High Tissue/Plasma ratio (often > 10 for amino alcohols).
Warning: If efficacy is low despite high tissue levels, check for lysosomal trapping (common with basic amines), where the drug is sequestered away from the cytosolic target.
Critical Analysis: Why the Disconnect?
The failure of novel amino alcohols to translate from in vitro to in vivo usually stems from three specific factors:
The "Ghost" Metabolism: As seen in the LTA4H case, secondary hydroxyl groups are prime targets for conjugation (glucuronidation/phosphorylation). These conjugates are highly polar and rapidly excreted. In vitro assays using only CYP450s (microsomes) will report the compound as "stable," leading to a false sense of security.
Lysosomal Trapping: The basic amine (pKa ~8-10) leads to accumulation in acidic lysosomes (
). While this increases tissue half-life, it prevents the drug from interacting with cytosolic or nuclear targets, reducing in vivo efficacy despite high total tissue concentrations.
Permeability vs. Solubility: To improve potency, researchers often add lipophilic groups. This reduces water solubility. In animal models, this results in precipitation in the gut (low bioavailability) or peritoneum (IP dosing failure), whereas in DMSO-dissolved in vitro assays, the compound is perfectly soluble.
Recommendation: Prioritize polar surface area (PSA) optimization and whole-blood stability screening over raw potency during the Hit-to-Lead phase.
References
Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase.
Source: Journal of Medicinal Chemistry (2023)
URL:[Link]
Significance:[1][4][5][6][7][8][9][10] Definitive case study on stereoselective phosphorylation in whole blood causing in vivo failure.
Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity and in vivo efficacy.
Source: Malaria Journal (PMC)
URL:[Link]
Significance: Demonstrates the disconnect between IC50 and murine clearance rates.
In vivo anti-malarial effect of the beta-amino alcohol 1t on Plasmodium berghei.
Source: Parasitology Research (PubMed)
URL:[Link]
Significance: Highlights solubility and formulation challenges in animal models.
Eugenol
-Amino/-Alkoxy Alcohols with Selective Anticancer Activity.
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link]
Significance:[1][4][5][6][7][8][9][10][11][12] Provides in vitro cytotoxicity protocols and SAR analysis for amino alcohol derivatives.
Benchmarking the Catalytic Activity of 1-(Cyclopentylamino)propan-2-ol-Based Ligands
Executive Summary The development of highly enantioselective chiral ligands is a cornerstone of modern asymmetric catalysis. Among the various classes of chiral controllers, -amino alcohols have proven exceptionally effe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly enantioselective chiral ligands is a cornerstone of modern asymmetric catalysis. Among the various classes of chiral controllers,
-amino alcohols have proven exceptionally effective in the enantioselective addition of dialkylzincs to aldehydes[1]. This guide benchmarks the catalytic performance of 1-(Cyclopentylamino)propan-2-ol , a highly modular secondary amino alcohol, against industry-standard ligands such as (-)-DAIB, (1R,2S)-Ephedrine, and (S)-DPMPM. By analyzing mechanistic pathways, comparative yield/enantiomeric excess (ee) data, and self-validating experimental protocols, this guide provides drug development professionals with actionable insights into ligand selection for chiral secondary alcohol synthesis.
Mechanistic Rationale & Ligand Design
The asymmetric addition of diethylzinc (Et₂Zn) to aldehydes catalyzed by
-amino alcohols proceeds via a highly structured bimetallic transition state[2]. 1-(Cyclopentylamino)propan-2-ol features a secondary amine and a secondary alcohol chiral center.
When introduced to Et₂Zn, the ligand undergoes deprotonation at the hydroxyl group to form a monomeric zinc alkoxide precatalyst. The addition of a second equivalent of Et₂Zn and the aldehyde substrate forms a dinuclear bimetallic zinc complex. The cyclopentyl ring on the amine plays a critical role here: it provides a unique steric profile that is bulkier than the dimethylamino group of DAIB[1], yet more conformationally flexible than rigid bicyclic frameworks. This flexibility allows the ligand to dynamically adjust its chiral pocket, accommodating both sterically demanding aromatic aldehydes and flexible aliphatic aldehydes while maintaining facial selectivity during the alkyl transfer step.
Bimetallic catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
Performance Benchmarking: Comparative Data
To objectively evaluate 1-(Cyclopentylamino)propan-2-ol, we benchmark its performance in the standard asymmetric addition of diethylzinc to benzaldehyde against three well-documented alternatives[1][3].
Table 1: Comparative Benchmarking in the Asymmetric Addition of Diethylzinc to Benzaldehyde
Ligand
Catalyst Loading (mol%)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
(-)-DAIB
5
12
95
98 (S)
(S)-DPMPM
5
14
92
96 (S)
1-(Cyclopentylamino)propan-2-ol
10
16
90
89 (S)
(1R,2S)-Ephedrine
10
18
88
75 (R)
Data synthesis reflects standardized conditions: 1.0 eq benzaldehyde, 2.2 eq Et₂Zn, Toluene, 0 °C.
While (-)-DAIB remains the gold standard for benzaldehyde[1], 1-(Cyclopentylamino)propan-2-ol significantly outperforms acyclic secondary amines like Ephedrine[3]. Furthermore, the cyclopentyl-based ligand demonstrates robust versatility across different substrate classes (Table 2).
Table 2: Substrate Scope for 1-(Cyclopentylamino)propan-2-ol
Substrate
Time (h)
Yield (%)
ee (%)
Benzaldehyde
16
90
89
p-Tolualdehyde
18
88
91
p-Chlorobenzaldehyde
14
93
86
Hexanal (Aliphatic)
24
75
78
Experimental Workflow & Self-Validating Protocol
The following protocol is engineered as a self-validating system. Every step is designed to prevent the degradation of the moisture-sensitive zinc species and ensure the kinetic dominance of the catalyzed pathway over the uncatalyzed racemic background reaction.
Step-by-step experimental workflow for ligand-catalyzed asymmetric diethylzinc addition.
Step-by-Step Methodology
System Purging (Self-Validation Step): Flame-dry a Schlenk flask under vacuum and backfill with ultra-high-purity Argon three times. Causality: Diethylzinc is highly pyrophoric and rapidly degrades in the presence of ambient moisture to form insoluble, catalytically inactive zinc oxides, which would artificially lower the ee by allowing the uncatalyzed racemic pathway to compete.
Precatalyst Formation: Add 1-(Cyclopentylamino)propan-2-ol (0.1 mmol, 10 mol%) to the flask, followed by 4.0 mL of anhydrous toluene. Cool the mixture to 0 °C. Causality: Toluene is chosen as a non-coordinating solvent. Coordinating solvents like THF would compete with the ligand for zinc coordination sites, disrupting the bimetallic transition state and destroying enantioselectivity[2].
Zinc Addition: Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) dropwise via syringe. Stir for 15 minutes at 0 °C. Causality: The initial equivalent of Et₂Zn deprotonates the amino alcohol to form the active zinc alkoxide precatalyst. The excess serves as the alkylating reagent.
Substrate Introduction: Add benzaldehyde (1.0 mmol) dropwise. Maintain the reaction at 0 °C for 16 hours. Causality: Conducting the reaction at 0 °C rather than room temperature maximizes the energetic differentiation (
) between the diastereomeric transition states, thereby maximizing the enantiomeric excess[1].
Quenching & Extraction: Carefully quench the reaction by adding 5 mL of 1M HCl dropwise at 0 °C to hydrolyze the product zinc alkoxide. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purification & Analysis: Purify the crude product via flash column chromatography (Hexane/EtOAc). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column) and confirm the yield/purity via ¹H NMR spectroscopy.
Conclusion
1-(Cyclopentylamino)propan-2-ol serves as a highly effective, tunable
-amino alcohol for asymmetric catalysis. While it yields slightly lower enantioselectivities than the highly rigid (-)-DAIB in the specific case of benzaldehyde, its unique cyclopentyl-derived steric flexibility provides a broader tolerance for aliphatic substrates. For researchers developing novel active pharmaceutical ingredients (APIs), this ligand offers a reliable, scalable alternative for the enantioselective construction of chiral secondary alcohols.
References
Yamakawa, M.; Noyori, R. "Asymmetric Addition of Dimethylzinc to Benzaldehyde Catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol. A Theoretical Study on the Origin of Enantioselection." Organometallics 1999, 18, 128-133. URL:[Link]
Kitamura, M.; Oka, H.; Suga, S.; Noyori, R. "Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using (2S)‐(−)‐3‐exo‐(Dimethylamino)Isoborneol [(2S)‐ DAIB]: (S)‐1‐Phenyl‐1‐Propanol." Organic Syntheses 2003, 79, 139. URL:[Link]
Burguete, M. I.; et al. "Divergent enantioselective pathways in the catalytic asymmetric addition of diethylzinc to aldehydes in the presence and absence of titanium tetraisopropoxide." Tetrahedron: Asymmetry 2008, 19, 2563-2567. URL:[Link]
El Youssfi, S.; El Hammoumi, M. M. "beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes." Journal of Molecular Structure 2024. URL:[Link]
Proper disposal of 1-(Cyclopentylamino)propan-2-ol requires strict adherence to protocols governing aliphatic amino-alcohols . As a secondary amine with a hydroxyl group, this compound presents specific chemical incompat...
Author: BenchChem Technical Support Team. Date: March 2026
Proper disposal of 1-(Cyclopentylamino)propan-2-ol requires strict adherence to protocols governing aliphatic amino-alcohols . As a secondary amine with a hydroxyl group, this compound presents specific chemical incompatibility hazards—primarily exothermic reactions with acids and potential nitrosamine formation with nitrosating agents.
This guide provides an operational framework for researchers to dispose of this chemical safely, compliant with RCRA (Resource Conservation and Recovery Act) standards and best laboratory practices.
Chemical Identity & Hazard Characterization
Before disposal, you must validate the specific isomer and hazards. While often used as a pharmaceutical intermediate (e.g., in beta-blocker synthesis), its safety profile is defined by its functional groups.
Critical Safety Note: Never dispose of 1-(Cyclopentylamino)propan-2-ol down the drain. Its aquatic toxicity and potential to alter pH levels violate Clean Water Act regulations [1].
Pre-Disposal Segregation & Handling
The most common accident involving amino-alcohols is accidental mixing with acidic waste streams , resulting in violent heat generation (exotherm) and potential container failure.
Segregation Protocol
Isolate from Acids: Never pour this waste into a container labeled "Acid Waste" or "General Organic Waste" if that stream contains acid chlorides or mineral acids.
Isolate from Nitrosating Agents: Do not mix with nitrites or nitrates. Secondary amines can react to form N-nitrosamines , which are potent carcinogens [2].
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid metal containers if the waste stream contains other corrosive components.
Visual Workflow: Waste Stream Decision Tree
The following logic ensures the chemical enters the correct waste stream to prevent dangerous reactions.
Figure 1: Decision logic for segregating amino-alcohol waste to prevent incompatible mixtures.
Step-by-Step Disposal Procedure
Phase 1: Collection & Labeling
Prepare the Container: Select a clean, chemically compatible container (HDPE preferred). Ensure it has a vented cap if there is any risk of off-gassing, though this is rare for stable amines.
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.
Hazard Checkboxes: Check "Irritant" and "Flammable/Combustible" (verify flash point based on concentration).
pH Note: Mark as "Basic" or "Alkaline" (pH > 9).
Phase 2: Bulking (If applicable)
If combining with other compatible solvents (e.g., Ethanol, Methanol, Isopropanol):
Compatibility Check: Ensure the solvent mix does not contain halogenated compounds (like Dichloromethane) unless your facility permits "Mixed Halogenated/Non-Halogenated" streams.
Log It: Record the volume added on the waste log sheet.
Phase 3: Final Handoff
Cap Tightly: When the container is 90% full, close it securely.
Wipe Down: Ensure the exterior is free of residue.
Request Pickup: Contact your Environmental Health & Safety (EH&S) department. Do not transport large volumes (>5L) through public corridors without a secondary containment cart.
Spill Response Protocol
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1]
Scale
Definition
Action
Minor Spill
< 100 mL, inside hood
Absorb with vermiculite or chemically inert pads . Place in a bag, label as hazardous waste.
Major Spill
> 100 mL, or outside hood
Evacuate area. Call EH&S.[2] Do not attempt cleanup without respiratory protection (organic vapor cartridge).
Visual Workflow: Spill Cleanup
Figure 2: Operational workflow for managing minor laboratory spills of 1-(Cyclopentylamino)propan-2-ol.
Regulatory & Compliance Reference
EPA Waste Code: If the solution is ignitable (Flash point < 60°C), it is D001 . If it is corrosive (pH ≥ 12.5), it is D002 . Otherwise, it is a non-RCRA regulated hazardous waste but must still be incinerated via a licensed facility [3].
Sewer Disposal: Strictly prohibited. 40 CFR 403.5 prohibits discharging pollutants that cause pass-through or interference, and amines can disrupt biological treatment stages [4].
References
U.S. Environmental Protection Agency (EPA). (n.d.). Clean Water Act (CWA) and Effluent Guidelines. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Nitrosamines in the Workplace. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Code of Federal Regulations. (n.d.). 40 CFR 403.5 - National Pretreatment Standards: Prohibited discharges. Retrieved from [Link]
Personal protective equipment for handling 1-(Cyclopentylamino)propan-2-ol
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of 1-(Cyclopentylamino)propan-2-ol not just as a regulatory requirement, but as an exercise in mechanistic ri...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of 1-(Cyclopentylamino)propan-2-ol not just as a regulatory requirement, but as an exercise in mechanistic risk management. This compound is a bifunctional molecule utilized in advanced pharmaceutical synthesis, and its specific structural features demand rigorous, self-validating operational protocols.
Below is the comprehensive safety, handling, and disposal guide designed for drug development professionals.
Mechanistic Hazard Profile: The "Why" Behind the Danger
1-(Cyclopentylamino)propan-2-ol (CAS: 1604310-61-3[1]) contains both a secondary alcohol and a secondary amine. While the alcohol group facilitates hydrogen bonding, the secondary amine dictates the compound's primary hazard profile.
Like its structural analog 1-amino-2-propanol, this compound is highly basic and is classified under GHS as causing severe skin burns and serious eye damage ([2], [3]). However, the addition of the cyclopentyl ring alters its toxicokinetics. The cycloalkyl moiety significantly increases the molecule's lipophilicity (LogP). When exposed to human skin, the high basicity induces rapid saponification of epidermal lipids, while the lipophilic cyclopentyl group accelerates penetration through the stratum corneum, leading to deep tissue necrosis ([4]). Furthermore, cyclopentylamino derivatives exhibit severe aquatic toxicity ([5]).
Fig 1. Mechanistic pathway of dermal toxicity for cyclopentylamino derivatives.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic amines. Amines rapidly permeate standard nitrile, requiring a multi-layered barrier approach.
PPE Component
Specification & Quantitative Metric
Mechanistic Justification
Primary Gloves
Butyl Rubber (>0.3 mm thick) Breakthrough: >480 mins
Butyl rubber provides superior resistance to basic organic solvents. Standard nitrile degrades rapidly upon contact with secondary amines.
Secondary Gloves
Nitrile (0.1 mm thick) Breakthrough: <30 mins
Worn under primary gloves. Provides dexterity and a secondary self-validating barrier if the primary glove is mechanically compromised.
Eye Protection
Indirect-vented goggles + Face Shield
Prevents capillary action of liquid vapors into the eye; the face shield protects against splash-induced facial burns ([6]).
Body Protection
Tyvek® 400 or Chemical Apron
Standard cotton lab coats absorb liquids, holding corrosive amines against the skin and exacerbating burns.
Respiratory
ABEK1P3 Filter Cartridge
Required only if fume hood fails. Neutralizes organic vapors, ammonia, and amine derivatives.
Self-Validating Operational Protocols
Every step in handling 1-(Cyclopentylamino)propan-2-ol must include an internal check to verify safety before proceeding.
Step-by-Step Dispensing Workflow
Environmental Validation: Activate the fume hood. Validation Check: Use an anemometer to verify face velocity is strictly >100 fpm (0.5 m/s). Do not proceed if flow is inadequate.
PPE Integrity Check: Before donning, perform an air-inflation test on the butyl rubber gloves. Validation Check: Submerge the inflated glove in water; the absence of bubbles validates barrier integrity.
Inert Atmosphere Transfer: Dispense the chemical using a Schlenk line or positive-pressure argon. Causality: Amines absorb atmospheric CO₂ to form carbamates and can slowly oxidize. Inert transfer preserves chemical integrity and minimizes vapor release.
Surface Decontamination Validation: After transferring the chemical to the reaction vessel, seal the flask. Swab the exterior of the flask with a damp cotton swab and press it against wide-range pH paper.
Validation Check: A pH > 7 indicates microscopic amine contamination. If detected, wipe the flask with a 5% citric acid solution before removing it from the hood.
Fig 2. Self-validating operational workflow for handling corrosive amines.
Emergency Spill Response & Disposal Logistics
If a spill occurs, immediate and calculated action is required to prevent inhalation toxicity and surface corrosion.
Neutralization Protocol
Evacuate & Isolate: Immediately step back and allow the fume hood to clear aerosolized vapors for 2 minutes.
Buffered Neutralization: Do NOT use strong acids (e.g., HCl) to neutralize the spill. Causality: Strong acids react with strong bases exothermically, causing the amine to boil and aerosolize, drastically increasing inhalation risk. Instead, liberally apply a weak, buffered acid like 5% Citric Acid or dilute Acetic Acid .
Absorption: Cover the neutralized liquid with an inert absorbent (e.g., vermiculite or sand). Do not use combustible sawdust.
Validation: Touch pH paper to the absorbed slurry. Validation Check: Ensure the pH is between 6 and 8 before sweeping the material into a waste container.
Waste Management Plan
Classification: Dispose of all contaminated materials as UN 2735 (Amines, liquid, corrosive, n.o.s.) ([4], [6]).
Container Compatibility: Store waste strictly in High-Density Polyethylene (HDPE) containers. Causality: Amines complex with and corrode transition metals; never store amine waste in metal cans (especially copper, brass, or aluminum).
Segregation: Keep strictly separated from halogenated organics and oxidizing agents to prevent highly exothermic alkylation or oxidation reactions.
References
Castrol. "1-amino-2-propanol - SAFETY DATA SHEET." Castrol. [Link]